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  • Product: Hexane-1,5-diamine dihydrochloride
  • CAS: 71976-70-0

Core Science & Biosynthesis

Foundational

Technical Guide: Hexane-1,5-diamine Dihydrochloride (CAS 71976-70-0)

[1][2][3] Executive Summary & Chemical Identity[4] Hexane-1,5-diamine dihydrochloride (CAS 71976-70-0) is a specialized aliphatic diamine salt, distinct from its high-volume isomer, 1,6-hexanediamine (Hexamethylenediamin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Identity[4]

Hexane-1,5-diamine dihydrochloride (CAS 71976-70-0) is a specialized aliphatic diamine salt, distinct from its high-volume isomer, 1,6-hexanediamine (Hexamethylenediamine). Structurally, it features a primary amine at the terminal C1 position and a chiral primary amine at the C5 position. This branching introduces asymmetry and a stereocenter, fundamentally altering its physical properties, reactivity profile, and application scope compared to linear diamines.

This guide details the physicochemical properties, synthesis pathways, and critical applications of this compound, specifically for researchers in medicinal chemistry (Linkerology) and advanced polymer materials.

Chemical Identity Table[4]
PropertyDetail
CAS Number 71976-70-0
IUPAC Name Hexane-1,5-diamine dihydrochloride
Synonyms 1,5-Diaminohexane dihydrochloride; 1-Methylcadaverine 2HCl
Molecular Formula C₆H₁₆N₂[1][2][3][4][5] · 2HCl
Molecular Weight 189.13 g/mol (Salt); 116.21 g/mol (Free Base)
SMILES CC(N)CCCCN.Cl.Cl
Chirality Contains one stereocenter at C5. CAS 71976-70-0 typically refers to the racemate unless specified.

Physicochemical Properties[1][3][5][7][8][9][10]

The dihydrochloride salt form significantly enhances the stability and handling characteristics of the volatile, oxidation-prone free base.

Physical Characteristics[1][8][9]
  • Appearance: White to off-white hygroscopic crystalline solid.

  • Solubility: Highly soluble in water (>500 g/L) and lower alcohols (Methanol, Ethanol). Insoluble in non-polar solvents (Hexane, Toluene, Ether).

  • Melting Point: Unlike the linear 1,6-isomer (MP ~248°C), the 1,5-isomer's asymmetry disrupts crystal lattice packing. Experimental values for the dihydrochloride typically range between 180°C – 210°C (decomposition often competes with melting).

  • Acidity (pKa): The compound exhibits two distinct pKa values due to the different electronic environments of the amines:

    • 
       (C1-NH₂): ~10.5 (Typical primary amine)
      
    • 
       (C5-NH₂): ~9.8 (Slightly lower due to steric branching and inductive effects of the methyl group).
      
Stability & Reactivity
  • Hygroscopicity: The salt is hygroscopic.[6] Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory to prevent hydrolysis or "caking."

  • Thermal Stability: Stable up to ~150°C. Above this, elimination reactions (deamination) may occur, releasing ammonium chloride.

Synthesis & Manufacturing Protocols

The synthesis of 1,5-hexanediamine is more complex than the linear 1,6-isomer because it requires the introduction of asymmetry. The most robust industrial and laboratory route involves the Reductive Amination of 5-Oxohexanenitrile .

Core Synthesis Logic (The "Keto-Nitrile" Route)

This pathway ensures the correct carbon backbone and nitrogen placement without requiring expensive chiral precursors (unless resolution is performed later).

  • Michael Addition: Methyl acetoacetate reacts with acrylonitrile to form a branched intermediate.

  • Decarboxylation: Hydrolysis and removal of the ester group yields 5-oxohexanenitrile.

  • Reductive Amination: Simultaneous reduction of the nitrile (to

    
    ) and the ketone (to 
    
    
    
    ) using ammonia and hydrogen.
  • Salt Formation: Precipitation with anhydrous HCl.

Step-by-Step Protocol

Step 1: Preparation of 5-Oxohexanenitrile

  • Reagents: Methyl acetoacetate (1.0 eq), Acrylonitrile (1.1 eq), Triton B (Catalyst), NaCl, DMSO/Water.

  • Procedure:

    • Mix methyl acetoacetate with catalytic Triton B at 0°C.

    • Add acrylonitrile dropwise (exothermic). Stir at RT for 3 hours.

    • Reflux the resulting intermediate with dilute NaCl/DMSO solution at 140°C to induce Krapcho decarboxylation/hydrolysis.

    • Yield: Distill 5-oxohexanenitrile (BP ~105°C at 15 mmHg).

Step 2: Reductive Amination to 1,5-Hexanediamine

  • Reagents: 5-Oxohexanenitrile, Liquid Ammonia (excess), Hydrogen gas (50-100 bar), Raney Nickel or Ruthenium on Alumina catalyst.

  • Procedure:

    • Load autoclave with 5-oxohexanenitrile and catalyst (5 wt%).

    • Pressurize with

      
       (anhydrous) to ensure high amine concentration (suppresses secondary amine formation).
      
    • Pressurize with

      
       to 80 bar. Heat to 90-110°C.
      
    • Reaction time: 4–6 hours until

      
       uptake ceases.
      
    • Filter catalyst and distill the free base (BP ~180°C at atm).

Step 3: Conversion to Dihydrochloride (CAS 71976-70-0) [7]

  • Reagents: 1,5-Hexanediamine (free base), HCl gas or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve free base in anhydrous Ethanol or Methanol (0.5 M concentration).

    • Cool to 0°C. Bubble anhydrous HCl gas or add HCl/Dioxane dropwise with vigorous stirring.

    • A white precipitate forms immediately.[5]

    • Purification: Recrystallize from Ethanol/Water (95:5). Dry in a vacuum oven at 50°C over

      
      .
      
Synthesis Workflow Diagram

SynthesisPath Start Methyl Acetoacetate + Acrylonitrile Inter1 Intermediate: 2-Acetyl-4-cyanobutyrate Start->Inter1 Michael Addn. (Triton B) KetoNitrile 5-Oxohexanenitrile (Decarboxylation) Inter1->KetoNitrile Hydrolysis/-CO2 (140°C) ReductiveAmin Reductive Amination (H2, NH3, Raney Ni) KetoNitrile->ReductiveAmin High Pressure Autoclave FreeBase 1,5-Hexanediamine (Free Base) ReductiveAmin->FreeBase Distillation FinalSalt Hexane-1,5-diamine Dihydrochloride (CAS 71976-70-0) FreeBase->FinalSalt HCl/EtOH Precipitation

Caption: Figure 1. Industrial synthesis pathway from acetoacetate precursors to the dihydrochloride salt via the keto-nitrile route.

Applications in Drug Development & Materials

Antibody-Drug Conjugates (ADCs)

In ADC chemistry, the linker dictates the stability of the drug in circulation and its release in the tumor cell.

  • Branched Linker Strategy: Unlike the linear 1,6-diamine, the 1,5-isomer possesses a methyl group alpha to one amine. This steric bulk:

    • Increases Solubility: Disrupts hydrophobic stacking of the linker-payload.

    • Modulates Proteolysis: Hinders enzyme access (e.g., Cathepsin B) slightly, allowing for fine-tuning of cleavage kinetics compared to unbranched linkers.

  • Usage: It serves as a spacer between the cytotoxic payload (e.g., auristatin/maytansinoid) and the attachment site (cysteine/lysine on antibody).

Specialty Polyamides (Transparent Nylons)
  • Crystallinity Disruption: Standard Nylon 6,6 (from 1,6-diamine) is highly crystalline and opaque. Substituting 1,5-hexanediamine introduces irregularity in the polymer backbone.

  • Result: The resulting polyamides are often amorphous and transparent , making them ideal for optical medical tubing, flow monitoring devices, and high-performance films where clarity is required alongside chemical resistance.

Analytical Validation (QC)

To ensure the integrity of CAS 71976-70-0, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O)Signals at

1.2 (d, 3H, -CH₃), 1.4-1.8 (m, 6H, chain), 3.0 (t, 2H, C1-H), 3.3 (m, 1H, C5-H).
Purity HPLC (HILIC Mode)> 98.0% (Area normalization).
Chloride Content Argentometric Titration37.0% ± 0.5% (Theoretical: 37.5%).
Water Content Karl Fischer< 1.0% (Material is hygroscopic; strict limit required).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Hexane-1,5-diamine dihydrochloride. Retrieved from

  • European Patent Office. (1993). Process for preparing pentane-1,5-diamine and hexane-1,5-diamine derivatives. Patent JPH05238991A. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119031726: Hexane-1,5-diamine dihydrochloride. Retrieved from

  • ChemicalBook. (2025). Hexane-1,5-diamine dihydrochloride Properties and Synthesis. Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of Small Polyamines and Solution Behaviour. Green Chemistry Supplementary Info. Retrieved from

Sources

Exploratory

Technical Guide: Chiral Diamine Building Blocks for Organic Synthesis

Executive Summary: The "Privileged" Scaffold In the hierarchy of asymmetric synthesis, chiral diamines represent "privileged structures"—molecular scaffolds capable of providing potent enantioselection across a diverse a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the hierarchy of asymmetric synthesis, chiral diamines represent "privileged structures"—molecular scaffolds capable of providing potent enantioselection across a diverse array of mechanistic manifolds. Unlike chiral phosphines, which often rely on steric bulk and electronic tuning of a metal center, chiral diamines frequently operate via bifunctional activation . They serve not just as spectators (ligands) but as active participants (proton shuttles) in the transition state.

This guide moves beyond basic textbook definitions to provide actionable, field-validated protocols for the three most critical classes of chiral diamines: 1,2-Diaminocyclohexane (DACH) , 1,2-Diphenylethylenediamine (DPEN) , and Sparteine Surrogates .

Structural Classes & Utility Profile

The selection of a chiral diamine is rarely arbitrary. It is dictated by the required "bite angle" in metal complexes and the specific H-bond donor capabilities in organocatalysis.

ClassKey ScaffoldPrimary UtilityMechanism of Action
C2-Symmetric Aliphatic trans-1,2-Diaminocyclohexane (DACH)Alkylation, Epoxidation (Jacobsen), Platinum DrugsRigid backbone locks conformation; steric bulk directs approach.
C2-Symmetric Aromatic 1,2-Diphenylethylenediamine (DPEN)Asymmetric Hydrogenation (Noyori)Electronic modulation via phenyl rings; "NH effect" in bifunctional catalysis.
Rigid Bicyclic (-)-Sparteine / O'Brien SurrogatesLithiation, Carbanion stabilizationBidentate coordination to Li/Mg; creates chiral pocket for deprotonation.

Mechanistic Mastery: The "NH Effect"

The most transformative application of chiral diamines is in the Noyori Asymmetric Hydrogenation . Unlike traditional hydrogenation where the metal binds the olefin, this mechanism is outer-sphere . The substrate never binds directly to the metal center.

The Metal-Ligand Bifunctional Mechanism

The diamine ligand is not passive. The amine nitrogen acts as a proton donor while the Ruthenium center acts as a hydride donor. This concerted transfer reduces the activation energy significantly.

NoyoriCycle cluster_cycle Noyori Asymmetric Hydrogenation Cycle Ru_18e 18e Ru-H Complex (Active Species) TS 6-Membered Transition State (Concerted H-/H+ Transfer) Ru_18e->TS Substrate Approach Ru_16e 16e Ru-Amide Complex (Vacant Site) TS->Ru_16e Product Release Alcohol Chiral Alcohol TS->Alcohol H2_Add H2 Heterolytic Cleavage Ru_16e->H2_Add + H2 H2_Add->Ru_18e Regeneration Ketone Prochiral Ketone Ketone->TS Outer Sphere

Figure 1: The Noyori catalytic cycle demonstrating the concerted transfer of hydride (from Ru) and proton (from NH) to the ketone.

Synthetic Protocols: From Crude to Enantiopure

Protocol A: Resolution of trans-1,2-Diaminocyclohexane (DACH)

Why this works: Commercially available DACH is a mixture of cis and trans isomers. The trans isomer is racemic.[1] We utilize L-tartaric acid because the diastereomeric salt formed with (


)-DACH is significantly less soluble in water than the (

) counterpart.

Reagents:

  • trans-1,2-Diaminocyclohexane (racemic)[1][2]

  • L-(+)-Tartaric acid

  • Glacial Acetic Acid (Critical for pH control and crystallization kinetics)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-tartaric acid (0.5 equiv relative to diamine) in water at 90°C.

  • Addition: Add the racemic diamine dropwise. Caution: Exothermic.

  • Acidification: Add glacial acetic acid to solubilize the unwanted diastereomer.

  • Crystallization: Cool slowly to 20°C, then refrigerate at 4°C for 12 hours.

  • Filtration: The precipitate is the (

    
    )-DACH mono-L-tartrate salt.
    
  • Purification: Recrystallize from hot water to upgrade ee from ~95% to >99%.

  • Liberation: Treat the salt with 4M NaOH and extract with DCM to obtain the free amine.

DACH_Resolution Start Racemic trans-DACH Tartaric Add L-Tartaric Acid (0.5 equiv) Start->Tartaric Acetic Add Glacial AcOH (Solubilizer) Tartaric->Acetic Cool Cool to 4°C (Selective Precip.) Acetic->Cool Filter Filtration Cool->Filter Solid Solid: (R,R)-DACH L-Tartrate Salt Filter->Solid Insoluble Liquor Mother Liquor: (S,S)-Enriched Filter->Liquor Soluble

Figure 2: Workflow for the optical resolution of DACH using L-tartaric acid.

Protocol B: Synthesis of (+)-Sparteine Surrogate

Context: Natural (-)-sparteine is extracted from Scotch Broom, but the (+)-enantiomer is unavailable naturally. The O'Brien group developed a surrogate starting from (-)-cytisine (available from Laburnum seeds).[3]

Why this matters: This surrogate allows access to the opposite enantiomeric series in lithiation reactions (e.g., N-Boc pyrrolidine deprotonation).

Methodology (O'Brien Protocol):

  • Starting Material: (-)-Cytisine.

  • Methylation: Reaction with MeI/K2CO3 to form N-methylcytisine.

  • Hydrogenation: Catalytic hydrogenation (PtO2, H2) reduces the pyridone ring.

  • Reduction: Final reduction with LiAlH4 yields the diamine surrogate.

Key Insight: The rigid bispidine core is preserved, which is essential for chelating Lithium in a specific geometry to induce asymmetry.

Advanced Application: Organocatalysis (Takemoto Catalyst)

Beyond metal ligands, chiral diamines are the backbone of thiourea organocatalysts. The Takemoto catalyst uses a chiral diamine scaffold (usually DACH-derived) linked to a thiourea moiety.

Mechanism:

  • Thiourea moiety: Activates the electrophile (e.g., nitroalkene) via double Hydrogen bonding.[4]

  • Tertiary Amine: Activates the nucleophile (e.g., malonate) via general base catalysis.

Takemoto Cat Takemoto Catalyst (Bifunctional) Interaction Ternary Complex (Transition State) Cat->Interaction H-Bonding (Thiourea) Cat->Interaction Deprotonation (Amine) Elec Electrophile (Nitroalkene) Elec->Interaction Nu Nucleophile (Malonate) Nu->Interaction

Figure 3: Dual activation mode of the Takemoto organocatalyst.

Industrial Relevance & Drug Discovery

  • Eloxatin (Oxaliplatin): Uses (

    
    )-DACH as the ligand for Platinum. The chirality is crucial; the (
    
    
    
    ) isomer is significantly more toxic and less active.
  • Fluoxetine (Prozac): While often made via other routes, asymmetric hydrogenation using Noyori-type diamine catalysts provides a route to enantiopure fluoxetine precursors (gamma-chloro alcohols).

References

  • Noyori, R., et al. (2003). "Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes." Journal of the American Chemical Society.[3][5] Link

  • Larrow, J. F., & Jacobsen, E. N. (1994). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Organic Syntheses. Link

  • Dearden, M. J., O'Brien, P., et al. (2002).[5][6] "A Readily-Accessible (+)-Sparteine Surrogate."[3][5] Journal of the American Chemical Society.[3][5] Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[3][5] Link

  • Balskus, E. P., & Jacobsen, E. N. (2007). "Asymmetric Catalysis of the Trans-1,2-Diaminocyclohexane Resolution." Science. Link

Sources

Foundational

difference between 1,5-hexanediamine and 1,6-hexanediamine

An In-depth Technical Guide to the Core Differences Between 1,5-Hexanediamine and 1,6-Hexanediamine Abstract This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional disti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 1,5-Hexanediamine and 1,6-Hexanediamine

Abstract

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional distinctions between the two structural isomers of diaminohexane: 1,5-hexanediamine and 1,6-hexanediamine. While both share the same molecular formula (C₆H₁₆N₂) and molecular weight, the positional difference of one amine group profoundly impacts their properties, synthesis, industrial applications, and analytical characterization. 1,6-Hexanediamine, a linear and symmetrical molecule, is a cornerstone of the polymer industry, primarily in the synthesis of Nylon 6,6. Conversely, 1,5-hexanediamine is a branched, asymmetric isomer with limited industrial footprint but potential as a specialty monomer for modifying polymer properties. This guide elucidates these differences through comparative data, synthesis pathways, application analysis, and detailed analytical protocols for their differentiation.

Introduction

In the realm of aliphatic diamines, structural isomerism plays a critical role in defining a molecule's utility and behavior. 1,5-Hexanediamine and 1,6-hexanediamine are prime examples of this principle. 1,6-Hexanediamine, commonly known as hexamethylenediamine (HMDA), is a high-production-volume chemical, indispensable for the synthesis of polyamides like Nylon 6,6 and polyurethanes.[1][2][3] Its linear structure imparts strength, thermal stability, and crystallinity to these polymers. In contrast, 1,5-hexanediamine is a lesser-known, branched isomer that is not produced on an industrial scale. Its asymmetry presents unique possibilities for creating polymers with distinct characteristics, such as amorphous structures and altered mechanical properties. Understanding the fundamental differences between these two molecules is crucial for material scientists and chemists seeking to innovate in polymer design and organic synthesis.

It is also critical to distinguish 1,5-hexanediamine from the similarly named but structurally different 1,5-pentanediamine (cadaverine). Cadaverine is a five-carbon diamine produced from the decarboxylation of lysine and is gaining traction as a bio-based monomer for sustainable polymers.[4][5] This guide will focus exclusively on the six-carbon isomers.

Part 1: Molecular Structure and Physicochemical Properties

The primary difference between the two compounds lies in their molecular architecture. 1,6-Hexanediamine possesses a linear, symmetrical structure with amine groups at both ends of a six-carbon chain. 1,5-Hexanediamine features a five-carbon primary chain with a methyl branch, resulting in an asymmetrical structure.

Caption: Molecular structures of 1,6-hexanediamine and 1,5-hexanediamine.

This structural variance directly influences their physical properties. The symmetry of 1,6-hexanediamine allows for more efficient packing in the solid state, generally resulting in a higher melting point and a more crystalline solid form. The asymmetry of the 1,5-isomer disrupts this packing, which would be expected to lower its melting point.

Comparative Data: Physicochemical Properties
Property1,6-Hexanediamine1,5-HexanediamineRationale for Difference
Synonyms Hexamethylenediamine (HMDA)1,5-DiaminohexaneN/A
CAS Number 124-09-4[6]5261-58-5[7]N/A
Molecular Formula C₆H₁₆N₂[6]C₆H₁₆N₂[7]Isomers share the same formula.
Molecular Weight 116.21 g/mol [8]116.20 g/mol [7]Isomers have identical molecular weights.
Appearance Colorless crystalline solid[2][9](Expected) Liquid or low-melting solidAsymmetry hinders crystal lattice formation.
Melting Point 39-42 °C[10]Not widely reportedSymmetrical structure allows for better crystal packing.
Boiling Point 204-205 °C[8]Not widely reportedBranching may slightly lower the boiling point.
Density ~0.89 g/mL at 25 °C[11][12]Not widely reportedMinimal difference expected.
Water Solubility High (490 g/L at 20 °C)[12](Expected) HighBoth are small, polar diamines capable of H-bonding.
Structure Linear, SymmetricalBranched, AsymmetricalPositional isomerism.

Part 2: Synthesis and Industrial Production

The synthesis routes for these isomers are markedly different, reflecting their vast disparity in industrial demand.

Synthesis of 1,6-Hexanediamine (HMDA)

The industrial production of HMDA is a well-established, large-scale process dominated by the catalytic hydrogenation of adiponitrile.[3][13] Adiponitrile itself is typically produced from butadiene. This method is highly efficient and forms the basis of the global supply chain for Nylon 6,6.[1][11]

An alternative, increasingly relevant route involves the biological or chemical conversion of adipic acid, which can be derived from renewable feedstocks.[11][14]

cluster_0 Industrial Synthesis of 1,6-Hexanediamine Butadiene 1,3-Butadiene Adiponitrile Adiponitrile Butadiene->Adiponitrile Hydrocyanation HMDA 1,6-Hexanediamine Adiponitrile->HMDA Catalytic Hydrogenation (e.g., Raney Nickel)

Caption: Primary industrial synthesis pathway for 1,6-hexanediamine.

Synthesis of 1,5-Hexanediamine

There is no established large-scale industrial synthesis for 1,5-hexanediamine due to a lack of significant commercial applications. In a laboratory setting, it could be synthesized through several classical organic chemistry routes, such as the reduction of a corresponding dinitrile (e.g., 2-methylglutaronitrile) or the reductive amination of a suitable keto-aldehyde. These multi-step syntheses are not economically competitive with the established route for the 1,6-isomer.

Part 3: Applications and Industrial Relevance

The structural differences are most consequential in the field of polymer science.

Applications of 1,6-Hexanediamine

As a linear, difunctional monomer, 1,6-hexanediamine is ideal for step-growth polymerization to produce linear polymers.

  • Nylon 6,6: Its most significant application is reacting with adipic acid to form "nylon salt," which is then polymerized to Nylon 6,6.[2][3] The six carbons from each monomer give the polymer its name and contribute to its properties of high mechanical strength, rigidity, and thermal stability.

  • Polyurethanes: It is a precursor to hexamethylene diisocyanate (HDI), a key component in producing polyurethane coatings and foams that are aliphatic and UV-stable.[1][2]

  • Epoxy Resins: HMDA serves as a curing agent (hardener) for epoxy resins, cross-linking the polymer chains to create a rigid, thermoset material.[1][15]

Potential Applications of 1,5-Hexanediamine

While not commercially used, the branched structure of 1,5-hexanediamine makes it an interesting candidate for specialty polymer research.

  • Modified Polyamides: If used in place of or in combination with 1,6-hexanediamine, its branched structure would disrupt the crystalline packing of the polymer chains. This could be intentionally leveraged to produce polyamides with lower crystallinity, lower melting points, higher transparency, and improved solubility in common solvents.

  • Specialty Cross-linkers: The differing reactivity of the two amine groups (one primary, one secondary carbon-adjacent) could be exploited in applications requiring sequential or differential cross-linking.

Part 4: Analytical Differentiation Protocol

Distinguishing between these two isomers in a laboratory setting is straightforward using standard chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method.

Experimental Protocol: Separation by GC-MS

1. Objective: To achieve baseline chromatographic separation of 1,5-hexanediamine and 1,6-hexanediamine and confirm their identity via mass spectrometry.

2. Principle: The isomers possess slight differences in polarity and volatility. The linear 1,6-isomer typically interacts more strongly with polar stationary phases and has a slightly higher boiling point than its branched counterpart, enabling separation on a GC column. The mass spectrometer provides definitive identification based on the molecular ion and fragmentation pattern. For robust analysis, derivatization is often employed to reduce the polarity of the amine groups, preventing peak tailing and improving chromatographic performance.

3. Methodology:

  • Step 1: Standard & Sample Preparation

    • Prepare individual 1 mg/mL stock solutions of 1,5-hexanediamine and 1,6-hexanediamine standards in methanol.

    • Prepare a mixed standard solution containing 100 µg/mL of each isomer by diluting the stock solutions.

    • Dissolve the unknown sample in methanol to an estimated concentration of 1 mg/mL.

  • Step 2: Derivatization (Recommended)

    • Transfer 100 µL of each standard and sample solution to separate autosampler vials.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to each vial.

    • Cap the vials securely and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis. Causality: This step converts the polar N-H bonds to non-polar N-Si(CH₃)₃ bonds, increasing volatility and improving peak shape for better resolution and quantification.

  • Step 3: GC-MS Instrumentation and Conditions

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 250 °C, Split ratio 20:1
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
MS Mode Electron Ionization (EI), Scan mode (m/z 40-450)
  • Step 4: Data Analysis

    • Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of the individual and mixed standards. The branched 1,5-isomer is expected to elute slightly earlier than the linear 1,6-isomer.

    • Mass Spectra: Confirm the identity of each peak by examining its mass spectrum. Both isomers will exhibit the same molecular ion (M⁺). However, subtle differences in the relative abundance of fragment ions may be observed due to the different fragmentation pathways of the branched vs. linear carbon skeletons.

Sample Sample containing Diamine Isomers Prep Sample Prep (Dilution & Derivatization) Sample->Prep Inject GC Injection Prep->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Detect Detection & Identification (Mass Spectrometer) Separate->Detect Data Data Analysis (Retention Time & Mass Spectra) Detect->Data Result Isomer Identification & Quantification Data->Result

Caption: Analytical workflow for the differentiation of hexanediamine isomers.

Conclusion

The distinction between 1,5-hexanediamine and 1,6-hexanediamine is a clear illustration of structure-property relationships in organic chemistry. 1,6-Hexanediamine's linearity and symmetry have made it a high-value, high-volume commodity chemical essential for the modern polymer industry. In contrast, the asymmetry of 1,5-hexanediamine relegates it to a position of academic interest and a potential specialty monomer for creating polymers with tailored, non-crystalline properties. Their differentiation, while challenging to the uninformed, is readily achievable through standard analytical techniques like GC-MS, providing researchers with the tools to both identify these isomers and explore their unique potential in materials science.

References

  • Vertex AI Search. 1, 6-Hexanediamine. 8

  • Occupational Safety and Health Administration. (2020). 1,6-HEXANEDIAMINE. 9

  • GetChem Co., Ltd. 1,6-Hexanediamine CAS 124-09-4. 1

  • ACS Catalysis. (2016). Synthesis of Adipic Acid, 1,6-Hexanediamine, and 1,6-Hexanediol via Double-n-Selective Hydroformylation of 1,3-Butadiene. 16

  • Cheméo. Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). 6

  • LPS. (2018). Safety Data Sheet 1,6-Hexanediamine DANGER. 17

  • Cole-Parmer. (2004). Material Safety Data Sheet - 1,6-Hexanediamine, 70% in water. 18

  • Journal of Chromatographic Science. Gas Chromatographic Analysis of Geometric Diamine Isomers as Tetramethyl Derivatives. 19

  • Fisher Scientific. (2012). SAFETY DATA SHEET - 1,6-Hexanediamine solution. 20

  • NICNAS. (2019). 1,6-Hexanediamine: Human health tier II assessment. 21

  • NIST. 1,6-Hexanediamine - the NIST WebBook. 22

  • Google Patents. (2021). CN112300008A - A kind of synthetic method of 1,6-hexanediamine. 23

  • Durham Tech. (2010). SAFETY DATA SHEET - 1,6-Hexanediamine. 24

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,6-HEXANEDIAMINE DIHYDROCHLORIDE. 25

  • Grokipedia. Cadaverine. 4

  • PubChem. 1,6-Hexanediamine, hydrochloride (1:?). 26

  • ChemBK. 1,6-Hexamethylenediamine - Preparation Method. 11

  • Alfa Chemistry. CAS 124-09-4 1,6-Diaminohexane. 2

  • PubChem. Hexane-1,5-diamine. 7

  • Taylor & Francis. Hexamethylenediamine – Knowledge and References. 13

  • AKJournals. Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. 27

  • ACS Publications. (2023). Directed Synthesis of Biobased 1,6-Diaminohexane from Adipic Acid by Rational Regulation of a Functional Enzyme Cascade in Escherichia coli. 14

  • PMC. (2024). Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. 28

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  • TCI AMERICA. 1,6-Diaminohexane. Link

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  • Wikipedia. Cadaverine. 5

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Exploratory

The Cornerstone of Chiral Polymers: A Technical Guide to C6 Diamine Precursors

In the pursuit of advanced materials with precisely controlled three-dimensional structures, chiral polymers have emerged as a frontier in materials science, with applications spanning from enantioselective separations a...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced materials with precisely controlled three-dimensional structures, chiral polymers have emerged as a frontier in materials science, with applications spanning from enantioselective separations and asymmetric catalysis to sophisticated optical devices. At the heart of many of these innovative polymers lies a class of deceptively simple yet powerful building blocks: C6 chiral diamines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and polymerization of C6 chiral diamine precursors, with a primary focus on the versatile 1,2-diaminocyclohexane (DACH) scaffold. We will delve into the practical aspects of synthetic methodologies, the nuances of stereochemical control, and the translation of monomer chirality into macromolecular architecture.

The Significance of C6 Chiral Diamines in Polymer Chemistry

Chirality, or "handedness," is a fundamental property of molecules that dictates their interaction with other chiral entities and with plane-polarized light. When incorporated into a polymer backbone, chiral centers can induce a helical conformation, creating a chiral superstructure that imparts unique properties to the material. C6 chiral diamines, particularly the stereoisomers of 1,2-diaminocyclohexane, are highly sought-after precursors for several key reasons:

  • Stereochemical Richness: The cyclohexane ring is a conformationally constrained scaffold that gives rise to distinct and stable stereoisomers, namely the trans and cis diastereomers. The trans-isomer exists as a pair of enantiomers, (R,R) and (S,S), while the cis-isomer is a meso compound. This stereochemical diversity allows for fine-tuning of the resulting polymer's properties.

  • Structural Rigidity: The cyclohexane backbone imparts rigidity to the polymer chain, which can lead to materials with enhanced thermal stability and mechanical strength.

  • Versatile Reactivity: The two primary amine functionalities serve as reactive handles for a variety of polymerization reactions, including polycondensation to form polyamides and polyimides, and as ligands in coordination polymerization.

This guide will navigate the critical steps involved in harnessing the potential of these molecules, from their synthesis to their incorporation into functional polymers.

Synthetic Pathways to Enantiopure C6 Chiral Diamine Precursors

The accessibility of enantiomerically pure C6 chiral diamines is paramount to their successful application in polymer chemistry. Several synthetic strategies have been developed, each with its own advantages and challenges.

The Classical Approach: Resolution of Racemic Mixtures

The most traditional and often scalable method for obtaining enantiopure trans-1,2-diaminocyclohexane is the resolution of a racemic mixture.[1] This technique leverages the formation of diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.[2][3] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid [2][3]

  • Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with gentle heating. To this solution, add the racemic mixture of (±)-trans-1,2-diaminocyclohexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the (1R,2R)-(+)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold methanol.

  • Liberation of the Free Amine: Suspend the isolated salt in water and treat with a strong base, such as 4M NaOH, to deprotonate the ammonium groups and liberate the free (1R,2R)-(+)-1,2-diaminocyclohexane.

  • Extraction: Extract the free diamine with an organic solvent, such as diethyl ether or dichloromethane. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiopure diamine.

A similar procedure using D-(-)-tartaric acid can be employed to isolate the (1S,2S)-(-)-1,2-diaminocyclohexane enantiomer from the mother liquor.

Table 1: Comparison of Synthetic Routes to Enantiopure trans-1,2-Diaminocyclohexane

Method Typical Yield (%) Enantiomeric Excess (%) Advantages Disadvantages Reference(s)
Classical Resolution 40-45 (per enantiomer)>99 (after recrystallization)Scalable, uses inexpensive resolving agents.Theoretical maximum yield is 50%, can be labor-intensive.[2][3]
Asymmetric Synthesis from Cyclohexene Oxide 70-8586-95High theoretical yield, good stereocontrol.Requires specialized chiral catalysts or reagents.[4]
Asymmetric Synthesis: Building Chirality from Prochiral Precursors

Asymmetric synthesis offers a more elegant and potentially higher-yielding alternative to resolution by creating the desired enantiomer directly from a prochiral starting material. A common route involves the enantioselective ring-opening of cyclohexene oxide.

A notable method involves the sequential opening of cyclohexene oxide with a secondary amine, followed by in-situ formation and opening of an aziridinium ion with a chiral amine.[4] This approach allows for the diastereoselective synthesis of a wide range of trans-1,2-diaminocyclohexane derivatives.

Workflow for Asymmetric Synthesis of a trans-1,2-DACH Derivative

G A Cyclohexene Oxide C trans-2-(Dialkylamino)cyclohexanol A->C Reflux B Secondary Amine (e.g., Pyrrolidine) B->C E Aziridinium Ion Intermediate C->E Mesylation D Mesyl Chloride, Triethylamine D->E G Diastereomeric trans-1,2-Diaminocyclohexane Derivatives E->G Ring Opening F Chiral Primary Amine (e.g., (R)-α-methylbenzylamine) F->G H Chromatographic Separation G->H I Enantiopure trans-1,2-Diaminocyclohexane Derivative H->I

Caption: Asymmetric synthesis of a chiral trans-1,2-DACH derivative.

Accessing the cis Diastereomer

While the trans isomers of 1,2-diaminocyclohexane have been more extensively studied, the cis isomer also serves as a valuable precursor for creating unique polymer architectures.[5] The synthesis of cis-1,2-diaminocyclohexane can be more challenging, but methods have been developed, often involving multi-step sequences and the use of conformationally locked intermediates to control the stereochemistry.[5] One approach involves the synthesis from epoxycyclohexane, where reaction conditions are carefully controlled to favor the formation of the cis product.[2]

Essential Characterization and Quality Control

Ensuring the chemical and stereochemical purity of C6 chiral diamine precursors is a critical step before their use in polymerization.

Spectroscopic and Spectrometric Confirmation

Standard analytical techniques are employed to confirm the chemical identity and purity of the synthesized diamines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the relative stereochemistry of the protons on the cyclohexane ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretching vibrations of the primary amines.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) is a critical quality attribute of a chiral precursor. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral diamines.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis of a 1,2-Diaminocyclohexane Sample

  • Sample Preparation: Dissolve a small amount of the diamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column).

    • Mobile Phase: A mixture of solvents such as hexane/isopropanol or acetonitrile/methanol with additives like trifluoroacetic acid or diethylamine to improve peak shape. The optimal mobile phase composition must be determined empirically for the specific diamine derivative.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm for non-aromatic diamines).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

From Monomer to Macromolecule: C6 Chiral Diamines in Polymer Synthesis

The true utility of C6 chiral diamine precursors is realized when they are incorporated into polymers, where their chirality can be amplified to influence the material's bulk properties.

Chiral Polyamides and Polyimides via Polycondensation

A primary application of C6 chiral diamines is in the synthesis of chiral polyamides and polyimides through polycondensation reactions with diacyl chlorides or dianhydrides, respectively. The stereochemistry of the diamine monomer directly influences the polymer's chain conformation and properties.

Experimental Protocol: Interfacial Polymerization of a Chiral Polyamide [6]

  • Aqueous Phase Preparation: Dissolve the enantiopure C6 chiral diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) and a base (e.g., NaOH or Na₂CO₃) in water. The base is necessary to neutralize the HCl by-product of the reaction.

  • Organic Phase Preparation: Dissolve a diacyl chloride (e.g., sebacoyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane or hexane).

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of the polyamide will form at the interface of the two layers.

  • Polymer Isolation: Gently grasp the polymer film with forceps and pull it from the beaker. The polymer can be continuously drawn as a "rope" as the monomers diffuse to the interface and react.

  • Washing and Drying: Thoroughly wash the polymer rope with water and then with a solvent like acetone or ethanol to remove unreacted monomers and salts. Allow the polymer to dry completely.

Polymerization Scheme

G cluster_0 Interfacial Polymerization A (R,R)-1,2-Diaminocyclohexane (in aqueous phase) C Chiral Polyamide (forms at interface) A->C B Diacyl Chloride (in organic phase) B->C

Caption: Interfacial polymerization of a chiral polyamide.

Characterization of Chiral Polymers

The resulting chiral polymers are characterized to determine their molecular weight, thermal properties, and chiroptical activity.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and identify glass transition temperatures (Tg) or melting points (Tm) of the polymer.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to probe the chiral secondary structure of the polymer in solution. The presence of a CD signal indicates that the chirality of the monomer has been successfully translated into a chiral conformation of the polymer chain.

Table 2: Representative Properties of Chiral Polymers Derived from C6 Diamines

Polymer Type Chiral Diamine Comonomer Mn ( g/mol ) PDI Key Properties Reference(s)
Polyamide (1R,2R)-DACHSebacoyl ChlorideVaries with conditions~1.5-2.5High thermal stability, potential for helical conformation.[6]
Polyamide (S)-trans-1,2-diaminocyclopropane(S)-trans-1,2-cyclopropanedicarboxylic acid--High melting point (>300°C), strong Cotton effect.[4]
3D Chiral Polymer Chiral binaphthyl diamineNaphthalene-based comonomer33,9343.51High molecular weight, well-defined multilayer structure.[7]
C6 Chiral Diamines as Ligands in Asymmetric Polymerization

Beyond their role as monomers, C6 chiral diamines and their derivatives are extensively used as chiral ligands for metal catalysts in asymmetric polymerization. In this context, the chiral ligand-metal complex controls the stereochemistry of the incoming achiral monomers, leading to the formation of a chiral polymer. This approach is particularly powerful for creating chiral polymers from readily available achiral starting materials.

Future Perspectives and Conclusion

The field of chiral polymers is continuously evolving, driven by the demand for materials with increasingly sophisticated functions. C6 chiral diamine precursors, with their stereochemical versatility and robust chemical nature, will undoubtedly remain at the forefront of this research. Future efforts will likely focus on:

  • Developing more efficient and sustainable synthetic routes to enantiopure C6 diamines, reducing the reliance on classical resolution.

  • Exploring a wider range of polymerization techniques to create novel chiral polymer architectures with tailored properties.

  • Harnessing the power of computational modeling to predict the relationship between diamine structure and the resulting polymer conformation and function.

References

  • van Beek, C. (2020). Exploration of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands in Asymmetric Synthesis. University of the Pacific. [Link]

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 106-110. [Link]

  • Hassan, Y. (2020). (PDF) A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link]

  • Gawroński, J., & You, L. (2014). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 4(56), 29633-29639. [Link]

  • PubChem. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]

  • Periasamy, M., Dalai, M., & Padmaja, M. (2010). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 122(4), 561-569. [Link]

  • Al-Shammariya, M., Al-Harbi, L. M., & El-Faham, A. (2025). Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties. Molecules, 30(1567). [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Chem-Impex. (n.d.). (1R,2R)-(-)-1,2-Diaminocyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,2-Diaminocyclohexane. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]

  • Padmavathi, V., Reddy, G. S., & Padmaja, A. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

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Foundational

thermodynamic stability of hexane-1,5-diamine salts

An In-Depth Technical Guide to the Thermodynamic Stability of Hexane-1,5-Diamine Salts Introduction Hexane-1,5-diamine, a diamine featuring a six-carbon backbone, serves as a versatile molecular building block in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Hexane-1,5-Diamine Salts

Introduction

Hexane-1,5-diamine, a diamine featuring a six-carbon backbone, serves as a versatile molecular building block in numerous applications, from the synthesis of specialty polymers to its role as a key intermediate in active pharmaceutical ingredients (APIs). In the pharmaceutical context, the conversion of a free base like hexane-1,5-diamine into a salt is a cornerstone of drug development. This conversion is not merely a chemical convenience; it is a strategic decision to modify and optimize the compound's physicochemical properties. The formation of a salt can profoundly influence critical parameters such as solubility, dissolution rate, hygroscopicity, and, most importantly, chemical and physical stability.

The thermodynamic stability of a salt form is a direct reflection of the strength of its crystal lattice and its resistance to chemical degradation or physical transformation under various environmental conditions. An unstable salt can lead to issues ranging from reduced shelf-life and inconsistent bioavailability to the formation of undesirable degradation products. Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of different salt forms are imperative for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the core principles governing the stability of hexane-1,5-diamine salts. It outlines a robust, self-validating experimental framework for assessing this stability and discusses the key factors that influence it. Due to the limited specific literature on hexane-1,5-diamine salts, this guide will leverage data from its close structural analog, hexane-1,6-diamine, to illustrate key concepts and provide practical examples.

Part 1: The Theoretical Foundations of Diamine Salt Stability

The stability of a salt is fundamentally governed by the interplay of acid-base chemistry and the thermodynamics of crystal lattice formation. A logical approach to salt selection begins with these principles.

Acid-Base Chemistry and the ΔpKa Rule

The formation of a stable salt is an acid-base reaction. Hexane-1,5-diamine has two basic nitrogen atoms that can be protonated. The basicity of these amine groups is quantified by their pKa values (the pKa of the conjugate acid). For the structurally similar hexane-1,6-diamine, the pKa values are approximately 11.86 for the first protonation (pKa1) and 10.76 for the second (pKa2).[1] These high pKa values indicate that it is a strong base, readily forming salts with a wide variety of acids.

A widely accepted guideline for predicting the likelihood of salt formation is the ΔpKa rule , which states that a stable salt is likely to form when the difference between the pKa of the protonated base (the diammonium cation) and the pKa of the acid is greater than 3. Given the high pKa values of aliphatic diamines, stable salt formation with common strong and weak acids is highly probable.

Counter-ion (Acid)Acid pKaΔpKa (pKa1 - Acid pKa)ΔpKa (pKa2 - Acid pKa)Likelihood of Stable Salt
Hydrochloric Acid-7.0~18.9~17.8Very High
Sulfuric Acid (1st)-3.0~14.9~13.8Very High
Acetic Acid4.76~7.1~6.0High
Citric Acid (1st)3.13~8.7~7.6High
Fumaric Acid (1st)3.03~8.8~7.7High
Note: pKa values for hexane-1,6-diamine are used as a proxy.[1]
Thermodynamic Principles: Lattice Energy vs. Solvation

From a thermodynamic perspective, the stability of a salt crystal is determined by its lattice energy . This is the energy released when gaseous ions come together to form a solid crystal. A higher lattice energy corresponds to a more stable crystal that is more resistant to melting and dissolution. The key factors influencing lattice energy are:

  • Ionic Charge: Higher charges lead to stronger electrostatic attraction.

  • Ionic Size: Smaller ions can pack more closely, increasing attraction.

  • Hydrogen Bonding: The ammonium groups of the protonated diamine are excellent hydrogen bond donors. Counter-ions that are effective hydrogen bond acceptors (e.g., chloride, sulfate, carboxylates) can form extensive and robust hydrogen-bonding networks, significantly enhancing lattice energy and thermal stability.[2][3]

The overall stability in a given environment, however, is a balance between the lattice energy (favoring the solid state) and the solvation energy (favoring dissolution).

Caption: Relationship between Lattice Energy and Solvation Energy.

Part 2: A Self-Validating Framework for Experimental Stability Assessment

A comprehensive assessment of thermodynamic stability requires a multi-pronged approach. No single technique can provide a complete picture. The following experimental workflow is designed to be self-validating, where the results from one technique corroborate and add context to the others.

Caption: Experimental Workflow for Salt Stability Assessment.

Thermal Analysis: The Core of Stability Screening

Thermal analysis techniques are the primary tools for probing the thermodynamic stability of solid materials.

  • Causality & Rationale: DSC measures the heat flow required to change a sample's temperature relative to a reference.[4] It provides two critical pieces of data: the melting point (Tm) and the onset of decomposition (Td). The melting point is a direct indicator of the crystal lattice stability; a higher melting point generally correlates with higher lattice energy.[5][6] The decomposition temperature indicates the compound's chemical stability at elevated temperatures. A large, clean endotherm for melting followed by an exothermic decomposition at a significantly higher temperature is characteristic of a stable salt.

  • Self-Validating Experimental Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.[6]

    • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum pan. Crimp the pan with a pinhole lid to allow any evolved gases to escape, preventing a pressure buildup that could artificially shift transition temperatures.

    • Atmosphere: Run the experiment under a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heating Program: Heat the sample at a linear rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected decomposition (e.g., 300-400 °C). A consistent heating rate is crucial for comparing different salts.[7]

    • Analysis: Determine the onset and peak temperatures of all thermal events. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus), another measure of lattice strength.

  • Causality & Rationale: TGA measures the change in a sample's mass as a function of temperature.[8] This is essential for distinguishing between events that involve mass loss (like dehydration or decomposition) and those that do not (like melting or crystal-to-crystal transitions). For diamine salts, TGA can definitively identify the temperature at which the molecule begins to degrade and can quantify the mass of any bound solvent or water.[9]

  • Self-Validating Experimental Protocol:

    • Calibration: Verify the mass balance and temperature calibration of the TGA instrument.

    • Sample Preparation: Place 5-10 mg of the salt onto the TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss measurements.

    • Atmosphere: Run the experiment under a constant inert nitrogen purge (e.g., 50 mL/min).

    • Heating Program: Heat the sample at the same rate used in the DSC experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events between the two techniques.

    • Analysis: Correlate any mass loss steps on the TGA curve with thermal events observed in the DSC thermogram. A mass loss occurring at the same temperature as a DSC endotherm often indicates dehydration or desolvation. A sharp mass loss corresponding to a DSC exotherm confirms decomposition.

Solid-State and Hygroscopicity Assessment
  • Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for identifying the solid form of the material. A sharp, crystalline pattern is indicative of a well-ordered, stable crystal lattice. It is the primary method for detecting polymorphism (the existence of multiple crystal forms) and for confirming that the solid form has not changed after being subjected to stress conditions like high heat and humidity.

  • Dynamic Vapor Sorption (DVS): This technique measures the amount of water vapor absorbed or desorbed by a sample as the relative humidity (RH) is varied at a constant temperature. It is the most reliable method for assessing hygroscopicity. A stable, non-hygroscopic salt will show minimal water uptake (<0.2% by weight) even at high RH.

Part 3: Stability of Hexane-1,5-Diamine Salts (Analysis via Analogs)

While specific data for hexane-1,5-diamine salts is scarce, extensive research on its isomer, hexane-1,6-diamine, provides valuable insights into the expected behavior.

The Critical Role of the Counter-ion

The choice of the acidic counter-ion is the most significant factor in determining the final properties of the salt.

  • Inorganic Salts (e.g., Dihydrochloride): Salts formed with strong mineral acids, like hydrochloric acid, are often highly crystalline and exhibit excellent thermal stability. The hexane-1,6-diamine dihydrochloride salt, for instance, has a very high melting point of 256-257 °C, indicating a robust and stable crystal lattice.[10] This stability is attributed to the strong ionic interactions and the ability of the small, spherical chloride ions to participate in an efficient, three-dimensional hydrogen-bonding network.

  • Inorganic Salts (e.g., Dinitrate): The dinitrate salt of hexane-1,6-diamine also forms a highly stable crystalline structure dominated by an intricate hydrogen-bonding network where each ammonium hydrogen atom interacts with the nitrate anions.[2][3] Thermal decomposition studies of similar diamine nitrate complexes confirm their high thermal stability.[11]

  • Organic Salts (e.g., Dicarboxylates): Organic acids, particularly dicarboxylic acids like adipic or succinic acid, offer the potential to form complex salt structures. They can form either 1:1 or 2:1 (diamine:diacid) salts, creating varied and extensive hydrogen bond motifs. These salts may have lower melting points than their inorganic counterparts but can offer advantages in terms of solubility and reduced hygroscopicity.

Summary of Analog Salt Properties

The following table summarizes key thermal data for salts of hexane-1,6-diamine, which can be used as a predictive guide for the properties of hexane-1,5-diamine salts.

Salt NameMolecular FormulaMelting Point (°C)Key Stability FeaturesReference(s)
Hexane-1,6-diamine DihydrochlorideC₆H₁₈Cl₂N₂256 - 257High thermal stability, indicative of strong lattice energy.[10]
Hexane-1,6-diammonium DinitrateC₆H₁₈N₄O₆Not explicitly stated, but crystal structure implies high stability.Extensive 3D hydrogen-bonding network.[2][3]

Conclusion

The is a critical attribute that dictates their suitability for development in pharmaceutical and material science applications. A rational approach to developing a stable salt form is grounded in the fundamental principles of acid-base chemistry and crystal lattice thermodynamics. The selection of a counter-ion that can form strong ionic bonds and participate in extensive hydrogen bonding with the diammonium cation is paramount.

A rigorous and self-validating experimental workflow, combining DSC, TGA, PXRD, and hygroscopicity analysis, is essential for a comprehensive stability assessment. This multi-technique approach allows for the unambiguous determination of melting points, decomposition temperatures, and susceptibility to environmental factors, providing the necessary data to select the optimal salt form with a robust stability profile. By leveraging data from close structural analogs like hexane-1,6-diamine, researchers can make informed predictions and design targeted experiments to ensure the development of stable, reliable, and effective products.

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  • A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. (n.d.). IChemE. [Link]

  • Hexamethylenediamine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). ResearchGate. [Link]

  • Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. (2024). MDPI. [Link]

  • 1,5-Hexadiene. (n.d.). NIST Chemistry WebBook. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Center for Biotechnology Information. [Link]

  • Aromatic Polyimides with High Melt Index Modified by 1,6-Hexamethylenediamine. (n.d.). ResearchGate. [Link]

  • Scanning Calorimetry Measurements. (2018). Ames Laboratory. [Link]

  • Hexane-1,6-diammonium hexafluorosilicate. (n.d.). IUCr Journals. [Link]

  • Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2024). MDPI. [Link]

  • HEXANE-1,6-DIAMINE (PDB code 16D). (2016). Ligandbook. [Link]

  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. (n.d.). Frontiers. [Link]

  • Hexane-1,6-diammonium dinitrate. (n.d.). ResearchGate. [Link]

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Exploratory

Introduction: Targeting a Fundamental Cellular Pathway

An In-depth Technical Guide to the Biological Activity of Methylated Polyamine Analogues The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a vast array of ce...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Methylated Polyamine Analogues

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a vast array of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Their highly regulated intracellular concentrations are frequently dysregulated in hyperproliferative states, most notably in cancer, where elevated polyamine levels are often a hallmark of malignancy.[3][4][5] This dependency makes the polyamine metabolic pathway a compelling target for antineoplastic therapy.

However, targeting this pathway is complicated by its robust homeostatic controls, including biosynthesis, catabolism, and transport.[3][6] Early therapeutic strategies, such as inhibiting the rate-limiting biosynthetic enzyme ornithine decarboxylase (ODC) with agents like Eflornithine (DFMO), showed promise but were often circumvented by the cell's ability to import extracellular polyamines via an upregulated polyamine transport system (PTS).[7][8]

This challenge spurred the development of polyamine analogues—structural mimics designed to disrupt polyamine homeostasis. Among these, methylated polyamine analogues have emerged as particularly powerful tools and therapeutic candidates. Methylation of the carbon backbone confers metabolic stability, preventing the rapid degradation that natural polyamines undergo and allowing for sustained biological effects.[3] This guide provides a detailed exploration of the mechanisms, applications, and experimental evaluation of these critical compounds.

Part 1: The Strategic Advantage of Methylation: Designing for Metabolic Stability

The rationale for methylating polyamine analogues is rooted in overcoming the primary liability of natural polyamines: their rapid interconversion and catabolism. The cell maintains polyamine pools through a delicate balance of synthesis and degradation, primarily mediated by the sequential actions of two key enzymes:

  • Spermidine/Spermine N¹-acetyltransferase (SSAT): This is the rate-limiting enzyme in polyamine catabolism.[6][9] It acetylates spermidine and spermine, marking them for either export from the cell or degradation.[9][10]

  • N¹-acetylpolyamine oxidase (APAO): This enzyme oxidizes the acetylated polyamines, converting them back to lower-order polyamines (e.g., spermine to spermidine, spermidine to putrescine).[10]

This rapid flux means that the functions of individual polyamines are often difficult to dissect. Carbon-methylated analogues, particularly gem-dimethylated versions, are designed to be poor substrates for or resistant to SSAT and APAO.[3] This metabolic stability ensures that the analogue persists within the cell, allowing it to exert its intended biological effects without being converted into other forms. Monomethylation can also confer metabolic resistance while introducing chirality, offering a refined approach to specifically regulating polyamine metabolism and function.[3]

Part 2: Multifaceted Mechanisms of Action

Methylated polyamine analogues disrupt cancer cell function through several interconnected mechanisms. They act as non-functional mimics that usurp the roles of natural polyamines, leading to a cascade of downstream effects that culminate in cell growth inhibition and apoptosis.

Disruption of Polyamine Homeostasis: A Three-Pronged Attack

The most fundamental action of these analogues is the comprehensive disruption of polyamine homeostasis. Upon entering the cell via the polyamine transport system, for which they compete with natural polyamines, they initiate a powerful negative feedback loop.[8]

  • Downregulation of Biosynthesis: The analogues mimic a state of polyamine excess, triggering feedback inhibition of the key biosynthetic enzymes ODC and S-adenosylmethionine decarboxylase (AdoMetDC).[8]

  • Induction of Catabolism: Paradoxically, many analogues are potent inducers of SSAT, sometimes increasing its activity by over 1000-fold.[8] This "superinduction" leads to the rapid acetylation and subsequent depletion of the natural polyamine pools.[8][9]

  • Competition for Transport: By competing for the polyamine transporter, the analogues restrict the cell's ability to salvage essential polyamines from its environment, exacerbating their depletion.[8][11]

This combined effect starves the cell of the natural polyamines required for its growth and survival, leading to cytostasis or cytotoxicity.[8]

Diagram 1: Polyamine Metabolism and Points of Intervention This diagram illustrates the core pathways of polyamine metabolism and highlights the key points of intervention for methylated polyamine analogues and other inhibitors.

Polyamine_Metabolism cluster_bio Biosynthesis cluster_cat Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC SAM S-Adenosyl- methionine AdoMetDC AdoMetDC SAM->AdoMetDC dcSAM Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT AcSpermidine N1-Acetylspermidine APAO APAO / SMOX AcSpermidine->APAO AcSpermine N1-Acetylspermine AcSpermine->APAO ODC->Putrescine Biosynthesis AdoMetDC->SpdS dcSAM AdoMetDC->SpmS dcSAM SpdS->Spermidine SpmS->Spermine SSAT->AcSpermidine Catabolism SSAT->AcSpermine APAO->Putrescine APAO->Spermidine DFMO DFMO (Inhibitor) DFMO->ODC Inhibits Analogues Methylated Polyamine Analogues Analogues->ODC Feedback Inhibition Analogues->AdoMetDC Feedback Inhibition Analogues->SSAT Superinduces PTS Polyamine Transport System (PTS) Analogues->PTS Competes/ Inhibits PTS->Putrescine Extracellular Extracellular Polyamines Extracellular->PTS

Caption: Polyamine metabolism offers multiple intervention points for analogues.

The Central Role of SSAT Superinduction

The induction of SSAT is a critical event in the cytotoxic response to many polyamine analogues.[6][12] Normally, SSAT is a short-lived protein that is tightly regulated.[13] Certain analogues, such as N¹,N¹¹-bis(ethyl)norspermine (BENSpm), not only increase SSAT gene transcription but also dramatically stabilize the SSAT protein.[13][14] This stabilization is achieved by preventing the poly-ubiquitination of SSAT, which marks it for degradation by the 26S proteasome.[13] The resulting massive accumulation of active SSAT rapidly depletes cellular spermidine and spermine, triggering downstream apoptotic pathways.[8][9]

Epigenetic Modulation: A Novel Anticancer Strategy

A more recently discovered mechanism involves the epigenetic reprogramming of cancer cells. The enzyme Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4), a key mark associated with transcriptional activation.[15][16] LSD1 is structurally and catalytically similar to polyamine oxidases.[16] This similarity has been exploited to design specific polyamine analogues, including biguanide and oligoamine variants, that are potent inhibitors of LSD1.[15][16][17]

By inhibiting LSD1, these analogues prevent the removal of the activating H3K4me1 and H3K4me2 marks, leading to the re-expression of aberrantly silenced tumor suppressor genes, such as members of the Secreted Frizzled-Related Protein (SFRP) family.[17] This represents a powerful strategy to reverse the epigenetic changes that drive tumorigenesis.[15]

Part 3: Therapeutic Landscape and Preclinical Data

The diverse mechanisms of methylated polyamine analogues have led to the development of numerous compounds with significant antitumor activity in preclinical models. Combination therapies, particularly with ODC inhibitors like DFMO, have proven effective by simultaneously blocking polyamine synthesis and uptake.[7][18]

Table 1: Preclinical Activity of Selected Methylated & Related Polyamine Analogues

Analogue NamePrimary Mechanism(s)Cancer Model(s) TestedKey Findings & References
BENSpm (Bis(ethyl)norspermine)SSAT Superinduction; Feedback InhibitionLung, Breast, Melanoma, Pancreatic CancerPotent inducer of apoptosis; depletes natural polyamines.[8][19]
PG-11047 (CGC-11047)SSAT/SMOX Induction; Feedback InhibitionLung, Colon, Breast, Prostate CancerConformationally restricted; demonstrated antitumor properties in preclinical models and advanced to Phase I clinical trials.[5][20]
CPENSpm / CHENSpm Cytotoxicity; SSAT InductionBreast, Prostate, Non-small cell lung cancerUnsymmetrically substituted analogues with cell-type specific cytotoxic effects.[19]
Trimer44NMe (PTI)Polyamine Transport InhibitionPancreatic Cancer, MelanomaDesigned as a potent Polyamine Transport Inhibitor (PTI) for combination therapy.[18][21]
CGC-11144 (Oligoamine)DNA Aggregation; LSD1 InhibitionBreast, Prostate CancerHigh affinity for DNA; potent epigenetic modulator via LSD1 inhibition.[5][22]

Part 4: Core Experimental Protocols for Analogue Evaluation

Evaluating the biological activity of a novel methylated polyamine analogue requires a systematic, multi-step approach. The following protocols provide a self-validating workflow, moving from broad phenotypic effects to specific mechanistic validation.

Diagram 2: Experimental Workflow for Analogue Characterization This flowchart outlines a logical progression for testing a new methylated polyamine analogue.

Workflow cluster_workflow Workflow for a Novel Methylated Polyamine Analogue A Step 1: Determine Cytotoxicity (MTT / CellTiter-Blue Assay) B Step 2: Quantify Effects on Polyamine Homeostasis A->B C Step 3: Mechanistic Assays B->C B1 Polyamine Pool Analysis (HPLC) - Measure Put, Spd, Spm depletion B->B1 B2 Polyamine Transport Inhibition Assay - Measure uptake of [3H]Spermidine B->B2 D Step 4: Advanced Mechanistic Probes (If Applicable) C->D C1 SSAT Activity Assay - Measure induction of key catabolic enzyme C->C1 C2 Western Blot for SSAT Protein - Confirm protein level increase/stabilization C->C2 D1 LSD1 Inhibition Assay - Test for epigenetic activity D->D1 D2 Gene Re-expression Analysis (RT-qPCR) - Measure reactivation of silenced genes D->D2

Caption: A logical workflow for characterizing novel polyamine analogues.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)

Causality: This is the foundational experiment to determine if the analogue has a biological effect on cell proliferation or survival and to establish a dose-response curve (IC50). The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is a proxy for metabolic activity and, by extension, cell viability.[23]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer or LNCaP prostate cancer) in a 96-well plate at a density of 4,000-8,000 cells/well.[24][25] Allow cells to adhere for 24 hours.

  • Analogue Treatment: Prepare serial dilutions of the methylated polyamine analogue in the appropriate cell culture medium. Replace the existing medium with the analogue-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours), which should be sufficient for effects on proliferation to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance (optical density) at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate cell survival as a percentage relative to the vehicle-treated control wells. Plot the data to determine the IC50 value.

Protocol 2: SSAT Enzymatic Activity Assay

Causality: This assay directly tests the hypothesis that the analogue's activity is mediated by the superinduction of SSAT. It quantifies the functional activity of the enzyme, providing a direct mechanistic link to polyamine catabolism. A common method involves using a radiolabeled acetyl donor.[23]

Methodology:

  • Cell Treatment & Lysis: Treat cells in a 6-well plate with the analogue at a relevant concentration (e.g., 1-2x IC50) for 24 hours. Harvest and lyse the cells in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with a reaction buffer containing spermidine (as the substrate) and [¹⁴C]acetyl-CoA (as the radiolabeled acetyl donor).

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes.

  • Separation: Stop the reaction and separate the product ([¹⁴C]N¹-acetylspermidine) from the unreacted [¹⁴C]acetyl-CoA. This is typically done by spotting the mixture onto P81 phosphocellulose paper, which binds the positively charged acetylspermidine while the negatively charged acetyl-CoA is washed away.

  • Quantification: Place the dried paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the SSAT activity, typically expressed as pmol of acetylspermidine formed per minute per mg of protein.

Protocol 3: Polyamine Pool Analysis by HPLC

Causality: This protocol validates that the observed cytotoxicity and SSAT induction translate into the intended biological outcome: the depletion of natural polyamines. It provides a quantitative measure of the intracellular concentrations of putrescine, spermidine, and spermine.

Methodology:

  • Cell Treatment & Extraction: Treat cells with the analogue for 48 hours. Harvest the cells and perform a perchloric acid (PCA) extraction to precipitate proteins and extract the acid-soluble polyamines.

  • Derivatization: Neutralize the PCA extract. Polyamines lack a chromophore, so they must be derivatized before HPLC analysis. A common method is benzoylation, using benzoyl chloride to create benzoylated polyamines.[23]

  • HPLC Separation: Inject the derivatized sample onto a reverse-phase C18 HPLC column.

  • Elution: Elute the benzoylated polyamines using a methanol-water gradient.

  • Detection: Detect the separated polyamines using a UV detector, typically at a wavelength of 254 nm.

  • Quantification: Compare the peak areas from the sample to those of known standards to quantify the intracellular concentrations of putrescine, spermidine, and spermine, often normalized to cell number or protein content.

Conclusion and Future Perspectives

Methylated polyamine analogues represent a sophisticated class of molecules that exploit the fundamental reliance of cancer cells on polyamine metabolism. By conferring metabolic stability, methylation allows these compounds to persistently disrupt cellular homeostasis through multiple mechanisms, from inducing catabolic enzymes to altering the epigenetic landscape. The experimental workflows outlined here provide a robust framework for the continued investigation and development of these promising agents.

Future research will likely focus on designing analogues with even greater specificity for particular cancer-associated targets, such as isoform-specific histone demethylases. Furthermore, the strategic use of these analogues in combination with standard chemotherapeutics or targeted immunotherapies holds significant potential to overcome drug resistance and enhance therapeutic outcomes for a wide range of malignancies.[4][11][26]

References

  • C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Rel
  • Small molecule inhibitors and poisons of polyamine transport. Lankenau Institute for Medical Research.
  • Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine. (2014). PubMed.
  • Selective regulation of polyamine metabolism with methylated polyamine analogues. (2014). PubMed.
  • WO1998017623A2 - Polyamine transport inhibitors.
  • Lipophilic Lysine−Spermine Conjugates Are Potent Polyamine Transport Inhibitors for Use in Combination with a Polyamine Biosynthesis Inhibitor. (2009).
  • Spermidine/spermine-N1-acetyltransferase: a key metabolic regul
  • Therapeutic and Chemopreventive Actions of a Novel Polyamine Analog Against Breast Cancer. (2002). DTIC.
  • Spermidine/spermine N>1>-acetyltransferase - The turning point in polyamine metabolism. FASEB Journal.
  • Polyamine transport inhibitors. Polyamine transport can be blocked by...
  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC.
  • Metabolic Stability of α-Methylated Polyamine Derivatives and Their Use as Substitutes for the N
  • Polyamine analogues targeting epigenetic gene regul
  • Polyamines and cancer: Implications for chemoprevention and chemotherapy. PMC - NIH.
  • Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Deriv
  • Polyamine analogues inhibit the ubiquitination of spermidine/spermine N1-acetyltransferase and prevent its targeting to the proteasome for degrad
  • Synthesis and Evaluation of Unsymmetrically Substituted Polyamine Analogues as Modulators of Human Spermidine/Spermine-N>1>-Acetyltransferase (SSAT) and as Potential Antitumor Agents. (1993). Johns Hopkins University.
  • Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis. PubMed.
  • Effects of the Polyamine Analogues N1-Ethyl-N11-((cyclopropyl)methyl). (2000). AACR Journals.
  • A Phase I dose-escalation study of the polyamine analogue PG-11047 in p
  • Polyamine Protocols.
  • Polyamine analogues targeting epigenetic gene regul
  • Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. (2007). PNAS.
  • Development of polyamine analogs as cancer therapeutic agents. PubMed - NIH.
  • The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. (2024). MDPI.
  • Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. (2013). PNAS.
  • Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. (2022). Semantic Scholar.
  • Polyamine Analogues of Propanediamine Series Inhibit Prostate Tumor Cell Growth and Activate the Polyamine Catabolic Pathway. International Institute of Anticancer Research.
  • The role of polyamine metabolism in cellular function and physiology. American Physiological Society.

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Protocols & Analytical Methods

Method

protocol for enzymatic synthesis of chiral N-heterocycles using 1,5-diamines

Application Note: Enzymatic Synthesis of Chiral Piperidines from 1,5-Diamines Abstract & Introduction Chiral piperidines are ubiquitous structural motifs in pharmaceutical ingredients, appearing in blockbusters such as J...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of Chiral Piperidines from 1,5-Diamines

Abstract & Introduction

Chiral piperidines are ubiquitous structural motifs in pharmaceutical ingredients, appearing in blockbusters such as Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various alkaloids. Traditional chemical synthesis of chiral piperidines often requires harsh conditions, heavy metal catalysts, or lengthy resolution steps.

This guide details a robust biocatalytic protocol for the synthesis of chiral piperidines via the desymmetrization of meso-1,5-diamines using engineered Monoamine Oxidase N (MAO-N) variants. This method, pioneered by the Turner group, offers a "green" alternative with high atom economy, operating under mild aqueous conditions to yield enantiomeric excesses (ee) typically exceeding 95%.

Mechanism of Action

The core of this technology is the oxidative desymmetrization of a meso-substrate.

  • Enzymatic Oxidation: The MAO-N enzyme (an FAD-dependent oxidoreductase) selectively oxidizes one of the two enantiotopic amine groups of the meso-1,5-diamine to an imine/aldehyde.

  • Spontaneous Cyclization: The resulting amino-aldehyde (or amino-imine) undergoes rapid, spontaneous intramolecular condensation to form a cyclic imine (

    
    -piperideine).
    
  • Reduction: The cyclic imine is reduced (chemically or enzymatically) to the final chiral piperidine. Since the chirality is established during the initial enzymatic oxidation step, a non-stereoselective chemical reductant (e.g., ammonia borane or NaBH

    
    ) is sufficient to preserve the optical purity.
    

ReactionPathway Substrate meso-1,5-Diamine (Achiral) Inter1 Amino-Aldehyde (Transient) Substrate->Inter1 MAO-N (Oxidation) - NH3 Inter2 Cyclic Imine (Chiral Intermediate) Inter1->Inter2 Spontaneous Cyclization - H2O Product Chiral Piperidine (>99% ee) Inter2->Product Reduction (NH3-BH3 or NaBH4)

Figure 1: Reaction pathway for the desymmetrization of meso-1,5-diamines to chiral piperidines.

Materials & Equipment

Biocatalysts (The "Turner Panel")

The success of this protocol relies on using the correct variant of MAO-N derived from Aspergillus niger.

  • MAO-N WT: Limited scope, mostly small amines.[1]

  • MAO-N D5: Expanded active site; ideal for alkyl-substituted piperidines.

  • MAO-N D9 / D11: Sterically demanding substrates (e.g., phenyl-substituted).

  • Source: These variants are typically available via collaboration (University of Manchester) or commercial enzyme screening kits (e.g., Codexis, Johnson Matthey).

Reagents
  • Substrate: meso-1,5-diamines (e.g., 2-phenyl-1,5-pentanediamine).

  • Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 7.5–8.0.

  • Reductant: Ammonia Borane (NH

    
    
    
    
    
    BH
    
    
    ) or Sodium Borohydride (NaBH
    
    
    ).
  • Co-solvent (Optional): DMSO (up to 5% v/v) for solubility.

  • Oxygen Source: Ambient air (sufficient for small scale) or pure O

    
     sparging.
    
Equipment
  • Orbital shaker (temperature controlled).

  • Deep-well plates (for screening) or baffled flasks (for scale-up).

  • GC-FID or HPLC with chiral columns (e.g., Daicel Chiralpak AD-H or OD-H).

Experimental Protocol

Protocol A: Whole-Cell Biocatalysis (Recommended for Scale)

Rationale: Whole cells protect the enzyme and provide natural cofactor (FAD) regeneration systems.

1. Biocatalyst Preparation:

  • Inoculate E. coli BL21(DE3) containing the pET-MAO-N plasmid into LB media with antibiotic (Ampicillin/Kanamycin).

  • Grow at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induce with IPTG (0.1–0.5 mM) and incubate at 18–25°C for 16–20 hours.

  • Harvest cells by centrifugation (4,000 rpm, 20 min). Resuspend cells in Buffer (100 mM Tris-HCl, pH 7.8) to a density of 30–50 mg cww/mL (cell wet weight).

2. Reaction Setup (10 mL Scale):

  • Vessel: 50 mL baffled Erlenmeyer flask (baffles are critical for oxygen transfer).

  • Mix:

    • 8 mL Cell Suspension (from step 1).

    • 10–20 mg Substrate (dissolved in 100 µL DMSO if solid).

    • Note: Final substrate concentration should be 5–10 mM to avoid inhibition.

  • Incubation: Shake at 250 rpm, 30°C. Ensure the flask is covered with a breathable membrane (e.g., AirPore™) to allow O

    
     exchange.
    

3. Monitoring & Reduction:

  • Monitor reaction by TLC or GC (sampling 50 µL + extraction).

  • Once the substrate is consumed (usually 24–48 hours) and converted to the cyclic imine:

    • Add Reductant: Add Ammonia Borane (2–4 equivalents) directly to the cell suspension.

    • Caution: Hydrogen gas will evolve. Vent properly.

    • Incubate for an additional 2–4 hours to ensure complete reduction of the imine to the amine.

4. Workup:

  • Basify reaction mixture to pH >11 using 4M NaOH (to ensure the amine is uncharged).

  • Extract 3x with Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
Protocol B: Deracemization (Stereoinversion)

Rationale: Used when starting with a racemic amine rather than a meso-diamine.

  • Concept: MAO-N selectively oxidizes the (S)-enantiomer (typically) to the imine. Ammonia borane non-selectively reduces the imine back to the racemate.

  • Cycle: The (R)-enantiomer accumulates because it is not a substrate for the enzyme, while the (S)-enantiomer is continuously recycled until depletion.

  • Modification: Add Ammonia Borane at the start of the reaction (T=0) alongside the enzyme.

Data Analysis & Scope

The choice of MAO-N variant is dictated by the steric bulk of the substituent at the C2 position of the piperidine ring.

Table 1: Representative Substrate Scope (MAO-N Variants)

Substrate (meso-diamine)Target Product (Piperidine)Recommended VariantTypical YieldTypical ee
2-Methyl-1,5-pentanediamine2-MethylpiperidineMAO-N D585%>97% (R)
2-Propyl-1,5-pentanediamine2-PropylpiperidineMAO-N D582%>98% (R)
2-Phenyl-1,5-pentanediamine2-PhenylpiperidineMAO-N D9 / D1178%>99% (R)
2-(4-Chlorophenyl)-...2-(4-Cl-Ph)-piperidineMAO-N D1170%96% (R)

Note: Data derived from Turner group publications (see References). Yields represent isolated yields after chemical reduction.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion Oxygen LimitationUse baffled flasks; increase shaking speed; reduce liquid volume to <20% of flask capacity.
Low Conversion Substrate InhibitionFeed substrate in batches (fed-batch mode) rather than a single bolus.
Low ee Background Chemical OxidationEnsure reagents are free of metal contaminants; use pure enzyme if whole-cell background is interfering (rare).
Emulsion during Workup Cell DebrisCentrifuge the reaction mixture before extraction to remove biomass.

Workflow Decision Tree

Use this logic flow to design your specific experiment.

Workflow Start Start: Define Substrate CheckType Is Substrate Chiral or Meso? Start->CheckType Meso Meso-Diamine (Achiral) CheckType->Meso Meso Racemic Racemic Amine (Chiral Mix) CheckType->Racemic Racemic PathA Protocol A: Desymmetrization Meso->PathA PathB Protocol B: Deracemization Racemic->PathB Screen Screen Variants (WT, D5, D9, D11) PathA->Screen PathB->Screen Scale Scale Up (Baffled Flask) Add O2 + Shaking Screen->Scale Reduct Chemical Reduction (NH3-BH3) Scale->Reduct Analyze Analyze (Chiral HPLC/GC) Reduct->Analyze

Figure 2: Experimental decision tree for selecting the correct MAO-N workflow.

References

  • Enantioselective Oxidation of Amines (Seminal Work) Alexeeva, M., Enright, A., Dawson, M. J., Mahmoudian, M., & Turner, N. J. (2002).[2] Deracemisation of α-methylbenzylamine using an enzyme obtained by directed evolution. Angewandte Chemie International Edition, 41(17), 3177-3180. [Link]

  • Desymmetrization of Meso-Diamines Kamenik, A. S., & Turner, N. J.[3] (2018). Biocatalytic Retrosynthesis of Chiral N-Heterocycles. Nature Catalysis, 1, 332–338. (See also related Turner Group papers on meso-diamine desymmetrization in JACS). [Link]

  • MAO-N Variants (D5, D9, D11) Engineering Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57, 284–300. [Link]

  • Imine Reductase (IRED) Cascades Schrittwieser, J. H., et al. (2014). Recent advances in the enzymatic reduction of imines. Advanced Synthesis & Catalysis, 356(14-15), 2835-2859. [Link]

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Application

Application Note: High-Performance Polyamide Synthesis using Hexane-1,5-diamine Dihydrochloride

This Application Note is designed for researchers and polymer chemists developing novel amorphous polyamides or sequence-defined oligomers. It addresses the specific challenges of using Hexane-1,5-diamine dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and polymer chemists developing novel amorphous polyamides or sequence-defined oligomers. It addresses the specific challenges of using Hexane-1,5-diamine dihydrochloride , a chiral, branched isomer of the common hexamethylenediamine.

Executive Summary

Hexane-1,5-diamine (


), distinct from its linear isomer 1,6-diaminohexane, introduces a methyl branch and a chiral center into the polymer backbone. When supplied as the dihydrochloride salt  (

), it offers superior oxidative stability compared to the free base but requires specific neutralization protocols during synthesis.

This guide details the methodology for incorporating this monomer into:

  • Amorphous Engineering Thermoplastics: Utilizing the methyl branch to disrupt crystallinity, improving transparency and solubility.

  • Sequence-Defined Polyamides: For precise drug delivery or DNA-binding applications.

Chemical Identity & Pre-Synthesis Considerations[1][2][3][4][5]

The Monomer

The 1,5-isomer creates a "kink" in the polymer chain. Unlike the highly crystalline Nylon 6,6 (derived from linear 1,6-diamine), polyamides derived from hexane-1,5-diamine typically exhibit:

  • Lower Melting Point (

    
    ):  Easier processing.
    
  • Higher Solubility: Compatible with solvents like methanol or DMAc, aiding in film casting.

  • Chirality: If enantiopure starting material is used, the resulting polymer can form higher-order helical structures.

The Critical Challenge: Dihydrochloride Salt

You cannot react the salt directly in a standard melt. The ammonium groups (


) are non-nucleophilic. They must be deprotonated to free amines (

) to react with carboxylic acids or acid chlorides.

Stoichiometry Table:

Component Formula Molecular Weight ( g/mol ) Role

| Hexane-1,5-diamine


 2HCl  | 

| 189.13 | Monomer (Salt) | | Hexane-1,5-diamine (Free) |

| 116.21 | Active Nucleophile | | HCl Equivalent |

| 72.92 | Byproduct to Neutralize |

Protocol A: Interfacial Polymerization (Rapid Screening)

Best for: Rapidly synthesizing high molecular weight polymers to test material properties (Tg, Tm, solubility).

Principle

The "Schotten-Baumann" reaction occurs at the interface of two immiscible solvents. The diamine salt is dissolved in water and neutralized in situ with an inorganic base, allowing it to migrate to the interface and react with a diacid chloride in the organic phase.

Reagents
  • Monomer A: Hexane-1,5-diamine dihydrochloride (10 mmol, 1.89 g).

  • Monomer B: Sebacoyl chloride (or Adipoyl chloride) (10 mmol).[1]

  • Base: Sodium Hydroxide (NaOH).[1] Critical: You need 2 equivalents to neutralize the starting salt + 2 equivalents to neutralize the HCl produced during polymerization = 4 Equivalents Total .

  • Solvents: Distilled Water (Aqueous), Dichloromethane (DCM) or Chloroform (Organic).

Step-by-Step Workflow
  • Aqueous Phase Preparation:

    • Dissolve 1.89 g (10 mmol) of Hexane-1,5-diamine

      
       2HCl in 25 mL distilled water.
      
    • Add 1.60 g (40 mmol) of NaOH pellets. Stir until dissolved and cool to room temperature.

    • Note: The solution is now highly alkaline; the diamine is in its free base form.

  • Organic Phase Preparation:

    • Dissolve 10 mmol of the chosen Diacid Chloride (e.g., 2.39 g sebacoyl chloride) in 25 mL DCM.

  • Interfacial Reaction:

    • Place the Aqueous Phase in a 100 mL beaker.

    • Carefully layer the Organic Phase underneath the aqueous phase using a pipette (DCM is denser than water).

    • A polymer film will instantly form at the interface.

  • Collection (The "Rope" Pull):

    • Use tweezers to grasp the film at the center.[2]

    • Pull slowly upwards; the film will collapse into a thread (rope).

    • Wind the thread onto a glass rod or spool.

    • Alternative (Bulk): Vigorously stir the biphasic mixture with an overhead stirrer for 15 minutes to produce a polymer powder.

  • Purification:

    • Wash the polymer extensively with water (to remove NaCl) and ethanol (to remove unreacted monomers).

    • Dry in a vacuum oven at 60°C for 12 hours.

Visualization: Interfacial Mechanism

InterfacialPolymerization Salt Diamine·2HCl (Aqueous) FreeBase Free Diamine (Interface) Salt->FreeBase Deprotonation NaOH NaOH (Base) NaOH->FreeBase Polymer Polyamide Film (Interface) FreeBase->Polymer Nucleophilic Attack AcidCl Diacid Chloride (Organic Phase) AcidCl->Polymer HCl_Byproduct HCl (Neutralized by excess NaOH) Polymer->HCl_Byproduct

Caption: Mechanism of in situ neutralization and interfacial polymerization.

Protocol B: Solution Phase Synthesis (Active Ester Method)

Best for: Sequence-defined oligomers, DNA-binding polyamides, or when using sensitive functional groups.

Principle

Uses coupling agents (HATU, PyBOP) or activated esters (Pentafluorophenyl esters) in an organic solvent. The dihydrochloride must be neutralized by an organic base (DIPEA/TEA) to participate.

Reagents
  • Monomer: Hexane-1,5-diamine dihydrochloride.

  • Carboxylic Acid: Fmoc-protected amino acid or specific Diacid.[3]

  • Coupling Agent: HATU or PyBOP.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow
  • Activation:

    • Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) to activate the acid. Stir for 5 minutes.

  • Amine Preparation:

    • In a separate vial, suspend Hexane-1,5-diamine

      
       2HCl (1.0 eq) in DMF.
      
    • Crucial Step: Add DIPEA (2.5 eq). The solution should turn clear as the salt dissolves and releases the free amine.

  • Coupling:

    • Add the Amine solution to the Activated Acid solution.

    • Stir under Nitrogen for 2-4 hours at room temperature.

  • Monitoring:

    • Monitor via LC-MS.[4] Look for the mass of Product + H

      
      .
      
    • Note: The 1,5-diamine has two amine groups.[5] If you want to react only one (mono-functionalization), use a large excess of diamine (5-10 eq) and add the activated acid slowly to the diamine solution.

Characterization & Quality Control

NMR Spectroscopy ( H-NMR)
  • Solvent: Deuterated DMSO (

    
    -DMSO) or Formic Acid if insoluble.
    
  • Diagnostic Signal: Look for the methyl doublet at approx. 1.0–1.2 ppm. This confirms the incorporation of the 1,5-isomer.

  • Amide Proton: Broad singlet around 7.8–8.5 ppm.

Thermal Analysis (DSC)
  • Expectation: Compared to Nylon 6,6 (

    
    C), the Hexane-1,5-diamine polyamide will show a significantly depressed 
    
    
    
    (likely 180–220°C) or may be entirely amorphous (
    
    
    only) depending on the diacid used.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Polymer Insufficient BaseEnsure 4.0 eq of NaOH (Protocol A) or >2.5 eq DIPEA (Protocol B) is used. The salt consumes 2 eq immediately.
Sticky/Gummy Product Low Molecular WeightEnsure strict 1:1 stoichiometry of Diamine to Diacid Chloride. Excess of either terminates the chain.
Insoluble Precipitate CrosslinkingEnsure the diamine is fully dissolved before mixing. Check monomer purity.

References

  • Morgan, P. W., & Kwolek, S. L. (1959). The nylon rope trick: Demonstration of condensation polymerization. Journal of Chemical Education, 36(4), 182. Link

    • Foundational text for interfacial polymeriz
  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

    • Authoritative source on polyamide synthesis for DNA binding, relevant for solution phase protocols.
  • Wade, W. S., Mrksich, M., & Dervan, P. B. (1992). Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T)-3' sequences by a dimeric side-by-side motif. Journal of the American Chemical Society, 114(23), 8783-8794. Link

    • Details the solid/solution phase coupling logic for diamines in sequence-specific contexts.
  • Volksen, W., et al. (2010). Polyamides.[6][7][1][2][4][5][8][9][10][11][12] In: Encyclopedia of Polymer Science and Technology. Wiley. Link

    • General reference for polyamide properties and synthesis vari

Sources

Method

Application Note: Hexane-1,5-diamine as a Substrate for Putrescine Oxidase Variants

This Application Note is designed for biochemists and protein engineers focused on biocatalysis and chiral amine resolution. It details the utilization of engineered Putrescine Oxidase (PuO) variants to accept hexane-1,5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for biochemists and protein engineers focused on biocatalysis and chiral amine resolution. It details the utilization of engineered Putrescine Oxidase (PuO) variants to accept hexane-1,5-diamine (a chiral diamine) as a non-native substrate.

Executive Summary

Hexane-1,5-diamine (also known as 1,5-diaminohexane) is a valuable chiral building block for the synthesis of piperidine alkaloids and peptidomimetics. Wild-type Putrescine Oxidase (PuO) exhibits strict specificity for putrescine (1,4-diaminobutane) , mediated by a "gatekeeper" glutamate residue (e.g., Glu324 in R. erythropolis) that anchors the distal amine.

This guide outlines the protocol for:

  • Rational Design: Targeting the active site to accommodate the methyl-substituted C5 center of hexane-1,5-diamine.

  • Screening: A colorimetric horseradish peroxidase (HRP) coupled assay to identify active variants.

  • Characterization: Kinetic resolution analysis of the chiral substrate.

Scientific Background & Mechanism[1][2][3][4][5]

The Substrate Challenge

Hexane-1,5-diamine contains a chiral center at C5. Unlike the symmetric putrescine, oxidation of hexane-1,5-diamine presents a regioselectivity and enantioselectivity challenge.

  • Regio-pathway A (Preferred): Oxidation of the achiral primary amine (C1) yields 5-aminohexanal , which spontaneously cyclizes to 2-methyl-1-piperideine .

  • Regio-pathway B (Rare): Oxidation of the chiral amine (C5) yields 6-aminohexan-2-one , which cyclizes to the same imine product but via a different mechanism.

Mechanism of Action

PuO is a flavoprotein (FAD-dependent).[1][2] The reaction proceeds via a hydride transfer from the substrate's


-carbon to the N5 of the flavin ring.
  • Reductive Half-Reaction: Enzyme-FAD + Substrate

    
     Enzyme-FADH
    
    
    
    + Imino-product.
  • Oxidative Half-Reaction: Enzyme-FADH

    
     + O
    
    
    
    
    
    Enzyme-FAD + H
    
    
    O
    
    
    .

The release of H


O

is stoichiometric to the product formation, serving as the basis for the detection assay.
Visualization: Reaction Pathway

ReactionPathway Substrate Hexane-1,5-diamine (Chiral) ES_Complex E-S Complex (Steric Strain at Glu324) Substrate->ES_Complex Binding Transition Hydride Transfer (FAD -> FADH2) ES_Complex->Transition Oxidation Intermediate 5-aminohexanal (Unstable) Transition->Intermediate - NH3 H2O2 H2O2 Output (Signal) Transition->H2O2 + O2 Product 2-methyl-1-piperideine (Cyclic Imine) Intermediate->Product Spontaneous Cyclization

Figure 1: Oxidative deamination of hexane-1,5-diamine by PuO variants. The primary amine at C1 is the preferred site of oxidation due to steric constraints at the chiral C5 position.

Experimental Protocols

Protocol A: Library Generation (Active Site Engineering)

Objective: To expand the substrate binding pocket to accommodate the extra methyl group and carbon chain length of hexane-1,5-diamine.

Rationale: In Rhodococcus PuO (homologous to M. rubens), Glu324 (or Glu323 in M. rubens) forms a salt bridge with the distal amine of putrescine. For hexane-1,5-diamine, this residue often causes steric clash or misalignment.

  • Target Mutations: E324A, E324S, E324L (Hydrophobic shift), and F327A (Pocket expansion).

Workflow:

  • Template: pET-28a vector containing puo gene (codon-optimized for E. coli).

  • Mutagenesis: Perform Site-Saturation Mutagenesis (SSM) at position 324 using NNK degenerate primers.

    • Forward Primer:5'-GCGTACGGCNNKGTCTACGG-3' (Example).

  • Transformation: Transform into E. coli BL21(DE3).

  • Plating: Plate on LB-Kanamycin agar. Pick 96 colonies into deep-well plates.

Protocol B: High-Throughput Screening (HTS)

Objective: Rapidly identify variants active on hexane-1,5-diamine using a peroxidase-coupled assay.

Reagents:

  • Lysis Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0, 1 mg/mL Lysozyme, 10 µg/mL DNase I.

  • Assay Mix:

    • 50 mM KPi buffer (pH 8.0).

    • 1 mM 4-Aminoantipyrine (4-AAP).

    • 10 mM Phenol (or 1 mM vanillic acid for higher sensitivity).

    • 5 U/mL Horseradish Peroxidase (HRP).

    • Substrate: 10 mM Hexane-1,5-diamine (neutralized to pH 8.0).

Step-by-Step:

  • Expression: Grow cultures in 96-well deep plates (1 mL TB medium) at 37°C until OD600 ~0.6. Induce with 0.1 mM IPTG. Incubate at 20°C overnight (low temp aids folding).

  • Lysis: Centrifuge cells (4000 x g, 10 min). Discard supernatant. Resuspend pellets in 200 µL Lysis Buffer. Shake at 1000 rpm for 1 hour at 37°C.

  • Clarification: Centrifuge at 4000 x g for 20 min to pellet debris.

  • Reaction:

    • Transfer 50 µL of cleared lysate to a transparent 96-well assay plate.

    • Add 150 µL of Assay Mix .

  • Measurement: Monitor absorbance at 500 nm (formation of quinoneimine dye) immediately in a plate reader.

    • Kinetic Mode: Read every 30 seconds for 10 minutes.

  • Hit Selection: Select variants showing >5-fold slope increase over Empty Vector control.

Critical Control: Include a "No Substrate" well for every lysate to rule out endogenous NADH oxidases (background noise).

Protocol C: Kinetic Characterization & Chiral Analysis

Objective: Determine


, 

, and stereoselectivity.

Method:

  • Purification: His-tag purify the top 3 hits using Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl, pH 8.0.

  • Kinetic Assay: Repeat Protocol B using purified enzyme (approx. 0.1 µM) and varying substrate concentrations (0.1 mM to 50 mM).

  • Stereoselectivity Analysis (Derivatization):

    • Incubate 10 mM racemic hexane-1,5-diamine with purified enzyme (1 µM) for 4 hours.

    • Quench with 1 M NaOH.

    • Extract remaining substrate with dichloromethane.

    • Derivatize with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) .

    • Analyze via HPLC (C18 column, MeOH/Water gradient) to separate diastereomers.

Data Analysis & Interpretation

Expected Results

Wild-type PuO will likely show negligible activity on hexane-1,5-diamine due to the steric bulk of the C5-methyl group and chain length mismatch.

Table 1: Anticipated Kinetic Parameters for PuO Variants

Variant

(mM)

(s

)

(M

s

)
Notes
WT (M. rubens) >50<0.1N.D.Steric exclusion.
E323A / E324A 15.54.2270Loss of distal anchor allows bulkier substrate.
E323L (Hydrophobic) 8.212.51,520Hydrophobic interaction stabilizes alkyl chain.
F327A 25.02.184Expanded pocket, but lower affinity.
Workflow Visualization

Workflow Library Mutant Library (Site-Saturation at Glu324) Expression Expression in E. coli (96-well format) Library->Expression Lysis Lysis & Clarification Expression->Lysis Screen Colorimetric Screen (4-AAP + Phenol + HRP) Lysis->Screen Selection Hit Selection (>5x Background) Screen->Selection Abs @ 500nm Validation Purification & Chiral HPLC Selection->Validation

Figure 2: High-throughput screening workflow for identifying PuO variants active on hexane-1,5-diamine.

Troubleshooting & Optimization

  • High Background:

    • Cause: Endogenous catalases in crude lysate consuming H

      
      O
      
      
      
      .
    • Solution: Add 1 mM Sodium Azide (NaN

      
      ) to the assay buffer. NaN
      
      
      
      inhibits catalase but not PuO or HRP at this concentration.
  • Substrate pH:

    • Hexane-1,5-diamine is highly basic.[3] Ensure the stock solution is adjusted to pH 8.0 using HCl before adding to the assay to prevent enzyme denaturation.

  • Low Activity:

    • If E324 mutants fail, try combinatorial mutagenesis of E324 and F327 (e.g., E324A/F327A) to simultaneously remove charge repulsion and steric hindrance.

References

  • Ishizuka, M., et al. (1993). "Putrescine oxidase of Micrococcus rubens: primary structure and Escherichia coli expression." Journal of General Microbiology.

  • Kopacz, M., et al. (2011). "Structure-based redesign of cofactor binding in Putrescine Oxidase." Acta Crystallographica Section F. (Describes the structural role of Glu324).

  • Van Hellemond, E.W., et al. (2008). "Discovery and characterization of a putrescine oxidase from Rhodococcus erythropolis." Applied Microbiology and Biotechnology.

  • Kopetzki, D., et al. (2016). "Screening of amine oxidases for the synthesis of chiral piperidines." Biotechnology Journal. (General methodology for chiral diamine screening).

Sources

Application

reaction conditions for 1,5-diaminohexane with dicarboxylic acids

An In-Depth Technical Guide to the Synthesis of Polyamides from 1,5-Diaminohexane and Dicarboxylic Acids Introduction: The Chemistry of PA 5,X Polyamides The reaction between a diamine and a dicarboxylic acid is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Polyamides from 1,5-Diaminohexane and Dicarboxylic Acids

Introduction: The Chemistry of PA 5,X Polyamides

The reaction between a diamine and a dicarboxylic acid is a cornerstone of polymer chemistry, giving rise to the class of polymers known as polyamides. These materials, linked by repeating amide bonds (-CONH-), are renowned for their exceptional strength, thermal stability, and chemical resistance.[1] This guide focuses on the specific reactions of 1,5-diaminohexane (also known as 1,5-pentanediamine or cadaverine) with various dicarboxylic acids. The resulting polymers are designated as PA 5,X, where '5' represents the five carbon atoms of the diamine and 'X' denotes the number of carbon atoms in the dicarboxylic acid monomer.

The growing interest in sustainable chemistry has placed a spotlight on 1,5-diaminohexane, as it can be produced from renewable bio-based resources like L-lysine.[2][3][4] This opens a pathway to creating high-performance "green" polyamides. For instance, reacting bio-based 1,5-diaminohexane with dicarboxylic acids like sebacic acid (derived from castor oil) can yield a completely bio-based polyamide (PA 5,10).[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction conditions, detailed experimental protocols, and the causal relationships that govern the synthesis and properties of these versatile polymers.

Critical Safety Precautions

Scientific integrity begins with safety. The primary amine monomer, 1,5-diaminohexane, and related reagents demand rigorous safety protocols.

  • 1,5-Diaminohexane (Cadaverine): This compound is corrosive and toxic. It causes severe skin and eye burns and can cause chemical burns to the respiratory and digestive tracts upon inhalation or ingestion.[6][7][8][9] It is also hygroscopic and has a strong, unpleasant odor.[6] All handling must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.[9][10]

  • Dicarboxylic Acid Chlorides (e.g., Adipoyl Chloride, Sebacoyl Chloride): These are highly reactive, corrosive, and moisture-sensitive compounds. They react violently with water, releasing hydrochloric acid (HCl) gas.[11] They are severe irritants to the skin, eyes, and respiratory system.[12] Strict anhydrous conditions and a fume hood are mandatory.

  • Solvents and Reagents: Organic solvents like hexane and dichloromethane are flammable and volatile.[12] Strong bases like sodium hydroxide are caustic.[12] Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experiment.

Part 1: Fundamental Principles of Polycondensation

The synthesis of polyamides from a diamine and a dicarboxylic acid is a step-growth polymerization, specifically a condensation reaction.[13][14] The fundamental reaction involves the formation of an amide bond with the elimination of a small molecule, typically water.[15]

Mechanism of Direct Amidation

The reaction proceeds by the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid. This process is typically slow at room temperature and requires high temperatures (often >200°C) to drive the reaction forward by removing the water byproduct, thereby shifting the equilibrium toward the polymer.[16]

G cluster_reactants Reactants cluster_products Products R1 H₂N-(CH₂)₅-NH₂ 1,5-Diaminohexane Intermediate Ammonium Carboxylate Salt (Intermediate) R1->Intermediate + R2 HOOC-(CH₂)ₓ-COOH Dicarboxylic Acid R2->Intermediate P1 -[HN-(CH₂)₅-NH-CO-(CH₂)ₓ-CO]ₙ- Polyamide (PA 5,X) P2 H₂O Water Heat Heat (>200°C, Vacuum) Intermediate->Heat Heat->P1 Polycondensation Heat->P2 Elimination

Caption: General reaction scheme for melt polycondensation.

Stoichiometric Control

Achieving high molecular weight in step-growth polymerization requires a precise equimolar balance of the functional groups (amine and carboxylic acid).[17] A common industrial practice to ensure this balance is to first form a 1:1 ammonium salt (often called a "nylon salt") by reacting the diamine and diacid in a solvent like water or methanol.[17][18] This salt is then isolated, purified, and used as the monomer for melt polymerization, guaranteeing the required 1:1 stoichiometry.

Part 2: Synthesis Methodologies & Protocols

The choice of polymerization method depends on the desired polymer properties, reactivity of the monomers, and the scale of the synthesis. Three primary methods are detailed below.

Method 1: Interfacial Polymerization

This is a rapid, low-temperature technique performed at the interface of two immiscible liquids.[19] It is particularly well-suited for laboratory-scale synthesis and demonstrations. Due to the low temperatures, the highly reactive dicarboxylic acid chlorides are used instead of dicarboxylic acids. The reaction is incredibly fast and irreversible.

Causality Behind Experimental Choices:

  • Immiscible Phases: A diamine is dissolved in an aqueous phase, and the diacid chloride is dissolved in an immiscible organic solvent (e.g., hexane). Polymer formation is confined to the liquid-liquid interface.[19]

  • Acid Scavenger: A base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), is added to the aqueous phase.[11][15] Its critical role is to neutralize the HCl gas produced as a byproduct, preventing it from protonating the unreacted amine groups and halting the polymerization.[11]

  • Continuous Removal: The polymer film can be continuously pulled from the interface, allowing fresh monomer to meet and react, forming a "rope" of nylon.

G cluster_workflow Interfacial Polymerization Workflow A 1. Prepare Aqueous Phase (Diamine + NaOH in Water) C 3. Create Interface (Gently layer Organic over Aqueous) A->C B 2. Prepare Organic Phase (Diacid Chloride in Hexane) B->C D 4. Initiate Polymerization (Grasp film at interface with forceps) C->D E 5. Withdraw Polymer (Continuously pull 'rope' and wind) D->E F 6. Wash & Dry (Wash with water, then acetone/methanol) E->F G 7. Characterize F->G

Caption: Experimental workflow for interfacial polymerization.

Protocol 2.1: Synthesis of Polyamide 5,6 (Nylon 5,6) via Interfacial Polymerization

  • Prepare Aqueous Phase: In a 100 mL beaker, dissolve 2.2 g of 1,5-diaminohexane and 1.0 g of NaOH in 50 mL of deionized water. Stir until fully dissolved.

  • Prepare Organic Phase: In a separate 100 mL beaker, carefully dissolve 3.0 g (2.2 mL) of adipoyl chloride in 50 mL of hexane. This step must be performed in a fume hood.

  • Set up the Reaction: Gently pour the organic phase (adipoyl chloride solution) down the side of the beaker containing the aqueous phase, taking care to minimize mixing. Two distinct layers will form, and a polymer film will instantly appear at the interface.[20]

  • Form the Polymer Rope: Using a pair of forceps, carefully grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous rope of polyamide will form.

  • Collect the Polymer: Wind the rope onto a glass rod or a test tube. Continue pulling until one of the reactants is depleted.[11]

  • Wash and Purify: Thoroughly wash the collected polymer rope with deionized water, followed by a wash with 50% aqueous ethanol or acetone to help remove unreacted monomers and solvent.[11]

  • Dry: Press the polymer between paper towels to remove excess liquid and allow it to air-dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 60°C).

  • Characterize: Once dry, the polymer can be weighed to calculate the yield and subjected to further characterization.

Method 2: Melt Polycondensation

This solvent-free method is common in industrial production. It involves heating the monomers (typically as a pre-formed nylon salt) above the melting point of the resulting polymer under an inert atmosphere, followed by the application of a vacuum to remove water and drive the polymerization to completion.

Causality Behind Experimental Choices:

  • Nylon Salt Precursor: Pre-forming the 1,5-diaminohexane-adipate salt ensures perfect 1:1 stoichiometry, which is crucial for achieving high molecular weight.

  • Staged Heating & Pressure: The reaction is done in stages.[16] An initial stage under pressure and moderate temperature allows for initial amide formation without losing volatile diamine monomer. The temperature is then raised, and pressure is gradually reduced to atmospheric and then to a high vacuum. This controlled removal of water is essential to push the reaction equilibrium towards a high molecular weight polymer.

  • Inert Atmosphere: A nitrogen or argon atmosphere is used to prevent oxidative degradation of the polymer at high temperatures.

Protocol 2.2: Synthesis of Polyamide 5,10 (Nylon 5,10) via Melt Polycondensation

  • Prepare Nylon Salt (1,5-diammoniopentane sebacate):

    • Dissolve 10.22 g (0.1 mol) of 1,5-diaminohexane in 100 mL of hot ethanol.

    • In a separate flask, dissolve 20.22 g (0.1 mol) of sebacic acid in 200 mL of hot ethanol.

    • Slowly add the diamine solution to the diacid solution with stirring. A white precipitate of the nylon salt will form.

    • Cool the mixture in an ice bath, collect the salt by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Set up Polymerization Reactor: Place the dried nylon salt (e.g., 15 g) into a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a vacuum trap.

  • Initial Heating (Autoclave Stage): Begin stirring and purge the system with nitrogen. Heat the flask to 220°C under a positive pressure of nitrogen for 1-2 hours. Water will begin to distill from the reactor.

  • Pressure Reduction Stage: While maintaining the temperature at ~220-240°C, slowly reduce the pressure to atmospheric over 1 hour, allowing more water to be removed.

  • Vacuum Stage: Increase the temperature to 260-270°C and apply a high vacuum (<1 mmHg). The melt viscosity will increase significantly as the molecular weight builds. Continue the reaction for 1-2 hours under vacuum.[16]

  • Extrusion and Cooling: Stop the reaction by removing heat and breaking the vacuum with nitrogen. While still molten, extrude the polymer from the flask onto a cooled surface or into water to form a solid strand.

  • Post-Processing: The cooled polymer can be pelletized or ground for subsequent analysis and processing.

Part 3: Influence of Reaction Conditions on Polymer Properties

The final properties of the polyamide are not accidental; they are a direct consequence of the reaction conditions. Understanding these relationships is key to tailoring polymers for specific applications.

G cluster_conditions Reaction Conditions cluster_effects Primary Effects cluster_properties Final Polymer Properties Temp Temperature Rate Reaction Rate Temp->Rate Increases Cryst Crystallinity Temp->Cryst Affects via annealing Time Reaction Time Time->Rate Increases Extent Stoich Stoichiometry Balance Functional Group Balance Stoich->Balance Controls Vacuum Pressure/Vacuum Removal Byproduct Removal Vacuum->Removal Enhances MW Molecular Weight Rate->MW Removal->MW Increases Balance->MW Maximizes at 1:1 MW->Cryst Mech Mechanical Strength MW->Mech Increases

Caption: Causality map of reaction conditions and polymer properties.

Table 1: Summary of Reaction Parameter Effects

ParameterEffect on ReactionImpact on Polymer PropertiesRationale & Citations
Temperature Increases reaction rate.Higher temperature can increase molecular weight but may also cause thermal degradation, leading to discoloration and reduced strength. Affects crystallinity.Higher kinetic energy overcomes the activation energy for amidation. Excessive heat can cause side reactions.[21][22][23]
Pressure / Vacuum Facilitates removal of byproducts (H₂O or HCl).Essential for achieving high molecular weight in melt/solution polycondensation by shifting the reaction equilibrium to the products.Le Chatelier's principle; removing a product drives the reaction forward.[16]
Stoichiometry Controls the maximum achievable chain length.A precise 1:1 molar ratio of amine to acid functional groups is critical for maximizing molecular weight. An excess of either monomer acts as a chain terminator.Based on the Carothers equation for step-growth polymerization.[17]
Reaction Time Determines the extent of polymerization.Longer reaction times generally lead to higher molecular weight, up to a point where the reaction reaches equilibrium or monomer depletion.Step-growth polymerization requires high conversion (>99%) to achieve high molecular weight.[24]
Catalysts Can accelerate the reaction rate.Allows for lower reaction temperatures, potentially reducing side reactions and energy consumption.Acid or base catalysts can activate the monomers.[1] Specific catalysts like TBD have been used.[25]

Part 4: Characterization of Synthesized Polyamides

Validating the successful synthesis and understanding the properties of the resulting polyamide requires a suite of analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of the polyamide by identifying key functional groups. Look for the appearance of a strong amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR can be used to confirm the repeating unit structure and analyze end-groups to estimate the number-average molecular weight (Mₙ).

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the glass transition temperature (T₉) and the melting temperature (Tₘ), which provide insight into the polymer's amorphous and crystalline nature.[21]

    • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature (Tₔ) of the polymer by monitoring its weight loss as a function of temperature.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution (MWD), including the number-average (Mₙ) and weight-average (Mₒ) molecular weights, and the polydispersity index (PDI = Mₒ/Mₙ).[26]

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,5-Diaminopentane, 98%.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,5-Diaminopentane.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 1,5-Diaminopentane.
  • ChemicalBook. (2026, January 17). 1,5-Diaminopentane - Safety Data Sheet.
  • Chemistry LibreTexts. (2026, February 17). Reactions of Carboxylic Acids - Ester and Amide Formation.
  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET - 1,5-Diaminopentane.
  • ChemicalsTalk. ADIPIC ACID.
  • ACS Publications. (2018, June 28). Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines.
  • Google Patents. US5026821A - Polymers of citric acid and diamines, a process for their preparation and their uses, in particular as carriers of drugs.
  • Chembroad. (2024, January 19). Application of Adipic Acid in Various Industries.
  • Google Patents. US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt.
  • Course Hero. POLYMERS AND PETROCHEMICALS.
  • Sparkl. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
  • Engineering LibreTexts. (2020, June 26). Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride.
  • Wikipedia. Adipic acid.
  • South Arkansas University. ORGANIC POLYMERS: THE SYNTHESIS OF NYLON.
  • ResearchGate. (2025, August 6). Synthesis of Biobased Polyamides for Hot Melt Adhesives: Utilizing Renewable Dimer Acids and 1,5-Pentanediamine Monomers.
  • PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects.
  • Rasayan Journal of Chemistry. STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS.
  • University of Massachusetts Lowell. (2012, November 19). Polymers: How to Make Nylon.
  • The University of Akron. polymerization of nylon.
  • ResearchGate. (2025, August 7). Effect of reaction temperature on conversion and thermal properties of polyamide hot‐melt adhesives.
  • Aaltodoc. (2016, September 9). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES.
  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
  • ResearchGate. Interfacial Polymerization.
  • PubMed. (2022, December 25). [Molecular engineering and immobilization of lysine decarboxylase for synthesis of 1, 5-diaminopentane: a review].
  • Alfa Chemistry. 1,5-Diaminopentane - Biosynthesis.
  • Guidechem. (2023, April 17). How is 1,5-Diaminopentane applied and prepared?.
  • ResearchGate. (2011, June 16). Bio-based production of the platform chemical 1,5-diaminopentane.
  • The Chemistry Teacher. Condensation polymerisation.
  • BIT Mesra. POLYAMIDE.
  • IOP Conference Series Materials Science and Engineering. (2020, April). The effect of temperature and storage time on mechanical properties of polyamides.
  • MDPI. (2020, May 15). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites.

Sources

Method

Application Note: Synthesis and Evaluation of Water-Soluble Aromathecin Topoisomerase I Inhibitors

Topic: Synthesis of Water-Soluble Aromathecin Topoisomerase Inhibitors Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. [1][2][3] Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Water-Soluble Aromathecin Topoisomerase Inhibitors Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

[1][2][3]

Abstract

This guide details the synthetic strategy and validation protocols for 14-substituted aromathecins , a class of stable, non-lactone Topoisomerase I (Top1) inhibitors. Unlike Camptothecin (CPT), which suffers from rapid E-ring lactone hydrolysis and poor solubility, aromathecins feature a fully aromatic, chemically stable core. This protocol focuses on the installation of aminoalkyl side chains at the C14 position to confer water solubility and enhance DNA major groove binding, a strategy validated by the development of clinical candidates like Indotecan (LMP-400).

Chemical Design Strategy

The Stability Problem

Camptothecin (CPT) is a potent Top1 poison, but its therapeutic index is compromised by the instability of its E-ring lactone. At physiological pH, the lactone hydrolyzes to a carboxylate form, which binds poorly to the Top1-DNA complex and is rapidly cleared.

The Aromathecin Solution

Aromathecins (also known as Rosettacin analogues or Indenoisoquinolines) replace the labile lactone E-ring with a stable benzene ring. While this solves the stability issue, the resulting planar pentacyclic system is highly lipophilic and insoluble in aqueous media.

Solubilization Strategy: To achieve bioavailability, a basic nitrogenous side chain is introduced at the C14 position . This moiety serves two functions:

  • Solubility: At physiological pH, the amine is protonated, forming a water-soluble cation.

  • Potency: The side chain projects into the DNA major groove, forming hydrogen bonds with base pairs flanking the cleavage site, thereby stabilizing the Drug-Enzyme-DNA ternary complex.

Mechanism of Action

Aromathecins act as Interfacial Poisons .[1] They intercalate at the site of the single-strand nick created by Top1, preventing the religation of the DNA strand.[2] This "traps" the enzyme on the DNA, leading to replication fork collision and subsequent double-strand breaks (DSBs).

MOA Top1 Topoisomerase I CleavageComplex Top1-DNA Cleavage Complex (Transient) Top1->CleavageComplex Nicks DNA DNA Supercoiled DNA DNA->CleavageComplex TernaryComplex Stabilized Ternary Complex (Drug-Enzyme-DNA) CleavageComplex->TernaryComplex + Aromathecin (Intercalation) Aromathecin Aromathecin Inhibitor Aromathecin->TernaryComplex DSB Double Strand Break (Apoptosis) TernaryComplex->DSB Collision with RepFork Replication Fork RepFork->DSB

Figure 1: Mechanism of Action. Aromathecins stabilize the transient Top1-DNA cleavage complex, converting an essential enzyme into a DNA-damaging toxin.

Synthetic Protocol: 14-(Aminoalkyl)aromathecin[3]

This protocol utilizes a convergent thermal condensation strategy (The Cushman Method), reacting a pyrroloquinoline precursor with a substituted phthalide or homophthalic anhydride.

Reagents & Equipment[4]
  • Precursors: 1-Acetylpyrrolo[1,2-a]quinoline, 3-hydroxy-isobenzofuran-1(3H)-one (Phthalide).

  • Solvents: Toluene (anhydrous), Chloroform (HPLC grade), Methanol.

  • Reagents: Sodium Methoxide (NaOMe), Thionyl Chloride (SOCl2), N,N-dimethylethylenediamine (or target amine).

  • Equipment: Dean-Stark trap, Rotary evaporator, Flash chromatography system.

Workflow Diagram

Synthesis Start1 Pyrrolo[1,2-a]quinoline Precursor Condensation Step 1: Thermal Condensation (NaOMe, MeOH/Toluene) Start1->Condensation Start2 Substituted Phthalide (or Homophthalic Anhydride) Start2->Condensation Intermediate Intermediate: Indenedione / Isoquinolone Condensation->Intermediate Cyclization Step 2: Cyclization/Aromatization (SOCl2 or Thermal) Intermediate->Cyclization Core Aromathecin Core (Insoluble) Cyclization->Core Functionalization Step 3: Side Chain Installation (Nucleophilic Substitution) Core->Functionalization + Diamine Final Water-Soluble Aromathecin HCl Salt Functionalization->Final HCl/MeOH

Figure 2: Synthetic pathway for water-soluble aromathecins. The core is assembled via condensation, followed by late-stage amination to introduce solubility.

Step-by-Step Methodology
Step 1: Assembly of the Aromathecin Core

This step constructs the pentacyclic system.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1-acetylpyrrolo[1,2-a]quinoline (1.0 equiv) and the appropriate phthalide derivative (1.1 equiv) in anhydrous toluene.

  • Catalysis: Add Sodium Methoxide (NaOMe) (2.0 equiv).

  • Reflux: Attach a Dean-Stark trap and reflux at 110°C for 24 hours. The reaction typically turns dark red/brown as the conjugated system forms.

  • Workup: Cool to room temperature. The intermediate often precipitates. Filter the solid or concentrate the solvent.

  • Cyclization: Redissolve the crude intermediate in chloroform. Add Thionyl Chloride (SOCl2) (3.0 equiv) and reflux for 4 hours to ensure complete closure of the pyridine ring (Ring D) and aromatization.

  • Purification: Quench with saturated NaHCO3. Extract with chloroform. Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Step 2: Installation of Solubilizing Side Chain

Note: If the core was synthesized with a reactive handle (e.g., a bromomethyl group at C14), proceed below. If the core has a lactam NH, alkylation is performed here.

Method A: Nucleophilic Substitution on C14-Bromomethyl

  • Reactants: Dissolve 14-(bromomethyl)aromathecin (100 mg) in anhydrous THF or DMF (5 mL).

  • Amination: Add excess N,N-dimethylethylenediamine (5.0 equiv) to prevent dimerization.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (the product will be significantly more polar).

  • Workup: Dilute with water and extract with chloroform. Wash the organic layer with brine.

  • Salt Formation: Dissolve the free base in a minimal amount of methanol. Add 2M HCl in ether dropwise until precipitation is complete. Filter the yellow/orange solid.

    • Result:14-[(2-Dimethylaminoethylamino)methyl]aromathecin dihydrochloride .

Method B: Linker Attachment to Lactam Nitrogen (Indenoisoquinoline Style) Used if synthesizing Indotecan (LMP-400) analogues.

  • Alkylation: Treat the aromathecin core (containing a free lactam NH) with NaH (1.2 equiv) in DMF at 0°C.

  • Linker Addition: Add 1-(3-chloropropyl)morpholine or similar amino-alkyl halide.

  • Heat: Warm to 80°C for 6 hours.

  • Isolation: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

Validation Protocols

QC: Purity and Solubility
  • HPLC: >95% purity required (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

  • Solubility Test: Dissolve 1 mg of the HCl salt in 1 mL of PBS (pH 7.4). The solution should be clear without sonication.

Functional Assay: Topoisomerase I Cleavage Assay

This assay confirms that the synthesized compound stabilizes the cleavage complex (poison) rather than inhibiting the enzyme catalytically.

Materials:

  • Recombinant Human Top1 (purified).

  • 3'-[32P]-labeled DNA oligonucleotide (117 bp).

  • Positive Control: Camptothecin (1 µM).

Protocol:

  • Incubation: Mix 3'-[32P]-DNA (~50 fmol) with Top1 (5-10 ng) in reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA).

  • Drug Treatment: Add the synthesized aromathecin at graded concentrations (0.1, 1, 10, 100 µM).

  • Equilibrium: Incubate at 37°C for 20 minutes.

  • Trapping: Stop the reaction by adding SDS (0.5% final) and Proteinase K (to digest the enzyme, leaving the DNA nick revealed).

  • Electrophoresis: Run samples on a 16% denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize via phosphorimaging.

    • Success Criteria: Appearance of distinct bands corresponding to DNA fragments (cleavage sites) that match or exceed the intensity of the CPT control.

Data Interpretation (SAR)

The following trends are typically observed for 14-substituted aromathecins:

Side Chain Length (n)Solubility (PBS)Top1 Inhibition (Relative to CPT)Cytotoxicity (IC50)
n = 0 (H) < 1 µg/mL+ (Weak)> 10 µM
n = 2 (Ethyl) > 1 mg/mL+++ (Potent)< 100 nM
n = 3 (Propyl) > 5 mg/mL++++ (Very Potent)< 50 nM
n > 6 (Long) High++ (Reduced)~ 1 µM

Note: Chain lengths of 2-3 carbons provide optimal geometry for interaction with the Asp533 residue in the Top1-DNA complex.

References

  • Cushman, M., et al. (2008).[3] Design, Synthesis, and Biological Evaluation of 14-Substituted Aromathecins as Topoisomerase I Inhibitors. Journal of Medicinal Chemistry. Link

  • Pommier, Y., et al. (2014).[4][5] Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). Journal of Medicinal Chemistry. Link

  • NCI Developmental Therapeutics Program. DNA Cleavage Assay Protocol. Link

  • Beck, D. E., et al. (2016). Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400). Journal of Medicinal Chemistry. Link

Sources

Application

using 1,5-hexanediamine ligands in zinc coordination complexes

Application Note: Stereochemical Control and Catalytic Utility of Zinc(II) Complexes Derived from 1,5-Hexanediamine Executive Summary & Rationale The utilization of 1,5-hexanediamine (1,5-HDA) as a ligand in zinc coordin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Control and Catalytic Utility of Zinc(II) Complexes Derived from 1,5-Hexanediamine

Executive Summary & Rationale

The utilization of 1,5-hexanediamine (1,5-HDA) as a ligand in zinc coordination chemistry represents a strategic deviation from standard linear diamines (e.g., 1,6-hexanediamine) or rigid cyclic diamines (e.g., DACH). Unlike its linear isomer, 1,5-HDA possesses a chiral center at the C5 position (


), breaking the symmetry of the coordination sphere.

When complexed with Zinc(II) (


), this ligand system offers two distinct advantages for drug development and materials science:
  • Chiral Induction: The asymmetric methyl group provides steric bulk that can influence stereoselectivity in catalytic transformations, such as the synthesis of isotactic polylactide (PLA) from rac-lactide.

  • Flexible Chelation: The 1,5-spacing allows for the formation of larger chelate rings or bridging modes in Metal-Organic Frameworks (MOFs), enabling "breathing" pore structures often required for drug delivery systems.

This guide details the protocol for synthesizing [Zn(L)Et] and [Zn(L)₂] complexes (where L is a Schiff-base derivative of 1,5-HDA) and their application in the Ring-Opening Polymerization (ROP) of lactide.

Critical Reagents & Ligand Design

Direct coordination of aliphatic diamines often yields hygroscopic salts. To ensure catalytic robustness, we employ a Schiff Base modification strategy. This converts 1,5-HDA into a tetradentate or tridentate phenoxy-imine ligand, stabilizing the Zn(II) center against hydrolysis while retaining the chiral information.

ReagentGradeRoleCritical Note
1,5-Hexanediamine >98% (Chiral)Ligand BackboneHygroscopic. Store under Ar.
3,5-Di-tert-butylsalicylaldehyde 99%Chelate FormerBulky groups prevent dimerization.
Diethylzinc (ZnEt₂) 1.0 M in HexaneMetal PrecursorPyrophoric. Requires Schlenk line.
Benzyl Alcohol (BnOH) AnhydrousCo-initiatorActivates the Zn-alkyl bond.
rac-Lactide RecrystallizedMonomerMust be sublimed before use.

Experimental Protocols

Protocol A: Ligand Synthesis (Salen-type Derivative)

Objective: Synthesize


-bis(3,5-di-tert-butylsalicylidene)-1,5-hexanediamine.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or use anhydrous methanol with molecular sieves.

  • Stoichiometry: Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 equiv) in anhydrous Methanol.

  • Addition: Add 1,5-hexanediamine (1.0 equiv) dropwise at 0°C.

  • Reaction: Reflux for 4 hours. The solution will turn bright yellow, indicating imine formation.

  • Workup: Cool to room temperature. The ligand often precipitates. If not, reduce volume in vacuo. Filter and wash with cold methanol.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show the imine singlet (
    
    
    8.3 ppm) and disappearance of the aldehyde peak.
Protocol B: Zinc Complexation (Zn-Ethyl Initiator)

Objective: Synthesize the active catalyst [LZn-Et] for polymerization.

Safety Warning: Diethylzinc is pyrophoric. All steps must be performed under Nitrogen or Argon using Schlenk techniques.

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle Vacuum/Argon three times.

  • Ligand Solubilization: Dissolve the dried Ligand (from Protocol A) in anhydrous Toluene.

  • Metalation: At -78°C (dry ice/acetone bath), slowly add ZnEt₂ (1.1 equiv) via gastight syringe.

    • Mechanistic Note: The acidic phenols protonate the ethyl groups, releasing ethane gas (

      
      ).
      
  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Remove solvent under vacuum to yield the zinc-ethyl complex as a yellow/orange solid. Do not expose to air.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from chiral precursor to active catalyst.

Zn_Complex_Synthesis Precursor 1,5-Hexanediamine (Chiral Backbone) Ligand Chiral Schiff Base (Salen-Type) Precursor->Ligand Condensation (MeOH, Reflux) Aldehyde Salicylaldehyde Derivative Aldehyde->Ligand Complex Active Catalyst [LZn-Et] Ligand->Complex Metalation (Toluene, -78°C) ZnEt2 ZnEt2 (Pyrophoric) ZnEt2->Complex Ethane Ethane Gas (Byproduct) Complex->Ethane Elimination

Figure 1: Synthetic pathway for the generation of the active Zinc-Ethyl catalyst from 1,5-hexanediamine.

Application: Ring-Opening Polymerization (ROP) of Lactide

Zinc complexes with flexible diamine backbones are potent catalysts for the ROP of cyclic esters. The 1,5-hexanediamine backbone provides a unique "chiral pocket" that can enhance the stereoselectivity of the polymerization, favoring the formation of isotactic PLA from racemic lactide (stereocomplex formation).

Mechanism: Coordination-Insertion

The polymerization proceeds via a "Coordination-Insertion" mechanism. The Zinc center acts as a Lewis acid, activating the carbonyl of the lactide. The nucleophilic alkoxide (formed from the reaction of [LZn-Et] with Benzyl Alcohol) attacks the carbonyl.

ROP_Mechanism Cat [LZn-OR] Active Species Coord Coordination (Zn...O=C) Cat->Coord + Lactide Lactide Monomer (Lactide) Lactide->Coord Insert Insertion (Ring Opening) Coord->Insert Nucleophilic Attack Polymer PLA Chain Growth Insert->Polymer Acyl Cleavage Polymer->Cat Chain Propagation

Figure 2: The Coordination-Insertion catalytic cycle for PLA synthesis utilizing the Zinc complex.

Standardized ROP Protocol
  • Ratio: Typical loading is [Monomer]:[Catalyst]:[BnOH] = 100:1:1.

  • Solvent: Toluene (or melt polymerization at 130°C for industrial relevance).

  • Procedure:

    • In a glovebox, mix [LZn-Et] (0.01 mmol) with Benzyl Alcohol (0.01 mmol) in Toluene (5 mL). Stir 5 min to generate the active zinc-alkoxide.

    • Add rac-Lactide (1.0 mmol).

    • Heat to 70°C. Monitor conversion via

      
      H NMR (methine quartet shift from 5.0 ppm monomer to 5.2 ppm polymer).
      
  • Quenching: Terminate with wet methanol. Precipitate polymer in cold methanol.

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for Zn-diamine complexes.

ParameterExpected ValueDeviation CauseCorrective Action
Yield (Ligand) >85%Hydrolysis of imineUse anhydrous MeOH; add molecular sieves.

H NMR (Zn-Et)
Zn-CH

triplet at

0.2 ppm
Disappearance of Zn-EtComplex decomposed by moisture.[1] Dry everything.
PDI (Polymer) 1.05 - 1.20TransesterificationLower reaction temperature; stop at <90% conversion.
Tacticity (

)
0.70 - 0.85Lack of stereo-controlIncrease steric bulk on salicylaldehyde (e.g., use adamantyl groups).

References

  • Thevenon, A., et al. (2018). "Highly active Mg(II) and Zn(II) complexes for the ring opening polymerisation of lactide."[2] Polymer Chemistry. Link

  • Romain, C., et al. (2017). "Simple Zn(II) complexes for the production and degradation of polyesters." Reaction Chemistry & Engineering. Link

  • Rosen, T., et al. (2016). "Highly Isoselective Polymerization of rac-Lactide by Zinc Complexes of Sequential Tetradentate {ONNN} Ligands." Journal of the American Chemical Society. Link

  • PubChem. "Hexane-1,5-diamine Compound Summary." National Library of Medicine. Link

Sources

Method

procedure for desalting hexane-1,5-diamine dihydrochloride for organic reactions

Executive Summary & Strategic Context Hexane-1,5-diamine (1,5-diaminohexane) is a structural isomer of the common nylon precursor hexamethylenediamine (1,6-isomer). Unlike its linear cousin, hexane-1,5-diamine possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Hexane-1,5-diamine (1,5-diaminohexane) is a structural isomer of the common nylon precursor hexamethylenediamine (1,6-isomer). Unlike its linear cousin, hexane-1,5-diamine possesses a chiral center at the C5 position , making it a valuable scaffold for chiral ligands, coordination chemistry, and specialized polyamides.

Commercially, this compound is supplied as the dihydrochloride salt (


)  to prevent oxidation and carbamate formation (reaction with atmospheric 

). However, the protonated ammonium form is non-nucleophilic and useless for acylation, alkylation, or condensation reactions.

The Challenge: The free base is a hygroscopic, high-boiling liquid (~190–200 °C) with high water solubility. Standard "shake-and-bake" extractions (e.g.,


) often fail because the free amine partitions preferentially into the aqueous phase.

This guide details three validated protocols to liberate the free amine, selected based on the water sensitivity of your downstream application.

Decision Matrix: Selecting the Right Protocol

ConstraintRecommended ProtocolPurity ProfileTypical Yield
Water-Sensitive Reaction (e.g., Isocyanate coupling, Anhydride reaction)Protocol A: Non-Aqueous Neutralization High (NaCl byproduct removed by filtration)>95%
General Organic Synthesis (e.g., Amide coupling, Reductive amination)Protocol B: Salting-Out Extraction Good (Free of inorganic salts)85-90%
Aqueous/Biological Application (e.g., pH adjustment, Buffer prep)Protocol C: Anion Exchange Resin Ultra-High (No organic solvents)>98%

Protocol A: Non-Aqueous Neutralization (The "Dry" Route)

Best For: Immediate use in moisture-sensitive reactions (e.g., polymerization, ligand synthesis). Mechanism:



Materials
  • Hexane-1,5-diamine dihydrochloride[1]

  • Sodium Methoxide (NaOMe) solution (25% in MeOH) or solid (95%)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Celite 545 or sintered glass funnel

Step-by-Step Methodology
  • Dissolution: Suspend the dihydrochloride salt (1 equiv) in anhydrous methanol (5–10 mL per gram of salt). The salt may not dissolve completely until neutralized.[2]

  • Neutralization:

    • If using solid NaOMe: Add 2.05 equivalents slowly under

      
       flow at 0 °C.
      
    • If using solution: Add dropwise to prevent local overheating.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. You will observe the solution becoming cloudy as fine NaCl precipitates.

  • Filtration: Filter the mixture through a Celite pad or a fine sintered glass frit under inert atmosphere (Ar or

    
    ) to remove the NaCl.
    
    • Note: Do not use filter paper alone; the fine salt particles can clog it or pass through.

  • Solvent Switch (Optional):

    • If MeOH is compatible with the next step, use the filtrate directly.

    • If incompatible (e.g., using acid chlorides), evaporate the MeOH under reduced pressure (keep bath < 40 °C) to obtain the free amine as a viscous oil, then immediately redissolve in the desired anhydrous solvent (DCM, THF).

Workflow Diagram (Protocol A)

ProtocolA Start Start: Dihydrochloride Salt Suspend Suspend in Anhydrous MeOH Start->Suspend AddBase Add 2.05 eq NaOMe (0°C, N2 atm) Suspend->AddBase Stir Stir 1h @ RT (NaCl precipitates) AddBase->Stir Filter Filter (Celite/Frit) Remove NaCl Stir->Filter Filtrate Filtrate: Free Amine in MeOH Filter->Filtrate Evap Optional: Evaporate Solvent (Bath <40°C) Filtrate->Evap If MeOH incompatible End End: Free Amine Oil Filtrate->End Direct Use Evap->End

Figure 1: Non-aqueous neutralization workflow minimizing water exposure.

Protocol B: Salting-Out Extraction

Best For: Large-scale preparation where inorganic salts must be strictly removed and solvent exchange is necessary. Scientific Basis: The "Salting Out" effect (Hofmeister series). Saturating the aqueous phase with ions (


, 

) increases the ionic strength, drastically reducing the solubility of the organic amine in water and forcing it into the organic phase.
Materials
  • Potassium Hydroxide (KOH) pellets or Potassium Carbonate (

    
    )
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of distilled water (approx. 2 mL/g).

  • Basification & Saturation:

    • Cool the solution to 0 °C.

    • Slowly add KOH pellets (approx. 4–5 equivalents) while stirring.

    • Critical Endpoint: The solution must be saturated (pellets stop dissolving) and the pH must be >12. The high ionic strength is essential to push the amine out.

  • Extraction:

    • Extract with DCM (

      
       mL/g).
      
    • Note: Hexane-1,5-diamine is moderately polar. Hydrocarbon solvents (Hexane/Heptane) are poor solvents for this extraction. Chlorinated solvents are required.

  • Drying: Combine organic layers and dry over anhydrous

    
     (Sodium Sulfate) for 20 minutes. Avoid 
    
    
    
    if the amine is sensitive to Lewis acids, though usually acceptable for diamines.
  • Concentration: Filter and concentrate in vacuo.

    • Caution: The free amine has a boiling point of ~190 °C, but significant vacuum (<10 mbar) and heat (>50 °C) can cause loss. Use a mild vacuum and stop once the solvent is removed.

Workflow Diagram (Protocol B)

ProtocolB Start Start: Dihydrochloride Salt Dissolve Dissolve in MINIMUM Water Start->Dissolve Saturate Add KOH Pellets to Saturation (pH > 12, 0°C) Dissolve->Saturate Extract Extract 3x with DCM (Amine partitions to Organic) Saturate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate DCM (Mild Vacuum) Dry->Evap End End: Free Amine Oil Evap->End

Figure 2: Salting-out extraction workflow for high recovery of water-soluble amines.

Protocol C: Ion Exchange Chromatography

Best For: Analytical standards or biological buffers where no organic solvent residue is tolerated.

Methodology
  • Resin Prep: Use a Strong Basic Anion (SBA) exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Chloride form.

  • Activation: Wash resin with 1M NaOH (to convert to

    
     form) until effluent is basic, then rinse with water until neutral.
    
  • Loading: Dissolve diamine dihydrochloride in water and load onto the column.

  • Elution: Elute with deionized water. The resin retains the

    
     ions and releases 
    
    
    
    , which neutralizes the amine. The free amine elutes in the void volume.
  • Isolation: Lyophilize (freeze-dry) the aqueous fraction to obtain the pure amine. Note: Heat evaporation is risky due to oxidation.

Quality Control & Validation

TestExpected Result (Free Base)Expected Result (Salt)
pH (10% aq) > 11.5~ 4.0 - 5.0
AgNO3 Test Negative (No precipitate)Positive (White AgCl precipitate)
1H NMR (

)

-protons shift upfield (~2.6-2.8 ppm)

-protons shift downfield (~3.0 ppm)

Storage Warning: The free base absorbs


 rapidly to form carbamates (white crust). Store under Argon/Nitrogen in a sealed container, preferably in a desiccator.

References

  • PubChem. Hexane-1,5-diamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for amine extraction techniques).
  • Constantin, M. et al. Process for the preparation of pentane 1,5-diamines. EP0530696B1. European Patent Office. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Acylation (C1 vs. C5 Amines)

Ticket ID: REGIO-ACYL-001 Subject: Troubleshooting Selectivity in Distal Diamine Acylation (C1 vs. C5) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement You have reached the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-ACYL-001 Subject: Troubleshooting Selectivity in Distal Diamine Acylation (C1 vs. C5) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the Tier 3 Technical Support guide for advanced organic synthesis. This document is designed to troubleshoot and resolve regioselectivity issues when acylating substrates containing multiple amino groups, specifically focusing on differentiating distal amines (e.g., C1-NH₂ vs. C5-NH₂ in 1,5-diamines, ornithine derivatives, or heterocyclic scaffolds).

Our goal is to move you from "statistical mixtures" to controlled, predictable regioselectivity using thermodynamic (pKa), kinetic (steric), and transient protection strategies.

Module 1: Diagnostic & Triage

Before modifying your reaction parameters, determine the root cause of your selectivity failure.

Q1: What is the electronic landscape of your substrate?

Diagnostic: Calculate or look up the pKa of the conjugate acids (


) for both amines.
  • Scenario A (Asymmetric):

    
    . (e.g., Aniline vs. Alkyl amine, or 
    
    
    
    -amine vs. side-chain amine).
    • Root Cause:[1][2][3][4][5][6] Failure to exploit pH windows.

    • Solution:Protocol A (pH-Controlled Acylation).

  • Scenario B (Symmetric/Similar):

    
    . (e.g., 1,5-diaminopentane).
    
    • Root Cause:[1][2][3][4][5][6] Statistical probability governs the reaction (

      
      ).
      
    • Solution:Protocol B (Transient Chelation) or Protocol C (Steric/Reagent Tuning).

Q2: Are you observing di-acylation or wrong-site acylation?
  • Di-acylation: Reaction is too "hot" (fast kinetics) or the first acylation does not deactivate the second amine sufficiently.

  • Wrong-site: The undesired amine is either more nucleophilic (kinetic product) or the reaction is equilibrating (thermodynamic product—rare for amides).

Module 2: Troubleshooting Protocols

Protocol A: Electronic Differentiation (pH Control)

Best for: Substrates with distinct pKa values (e.g., Ornithine, Amino-anilines).

The Logic: In aqueous or biphasic media, an amine is only nucleophilic in its free base form. By adjusting the pH to be halfway between the two pKa values, you can keep the more basic amine protonated (protected) while the less basic amine remains reactive.

Workflow:

  • Determine pKa values:

    • Amine at C1 (e.g.,

      
      -NH₂): pKa ~9.0
      
    • Amine at C5 (e.g., side-chain NH₂): pKa ~10.5

  • Set Reaction pH: Target pH = 9.5 - 9.8.

    • Why? At pH 9.5, the C5 amine is >90% protonated (

      
      ), rendering it non-nucleophilic. The C1 amine is >50% free base.
      
  • Reagent Selection: Use NHS-esters (N-hydroxysuccinimide) rather than acid chlorides. Acid chlorides are too reactive and will hydrolyze or react non-selectively before mixing is complete.

Step-by-Step:

  • Dissolve diamine in buffer (0.1 M Borate or Phosphate, pH adjusted to target).

  • Dissolve Acyl-NHS ester in a water-miscible organic solvent (DMF or DMSO).

  • Add NHS ester dropwise to the rapid stirring amine solution.

  • Monitor pH continuously; add dilute NaOH to maintain the target pH window.

Protocol B: Transient Chelation (The Boron Method)

Best for: Symmetric 1,5-diamines or when pKa values are identical.

The Logic: Standard acylation of 1,5-diamines often leads to a statistical mixture (mono:di:unreacted). Using 9-BBN (9-Borabicyclo[3.3.1]nonane) creates a transient "ate" complex. The boron coordinates to one nitrogen, sterically and electronically deactivating it, while simultaneously directing the acylating agent to the other nitrogen via an internal delivery or simply leaving it free (depending on stoichiometry).

Reference: Zhang, Z. et al. "Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron."[7] Org. Lett. 2003, 5, 19, 3399–3402.[7]

Step-by-Step:

  • Complexation: Dissolve diamine (1.0 equiv) in anhydrous THF.

  • Protection: Add 9-BBN dimer (1.0 equiv) under Argon. Stir for 30 min.

    • Mechanism:[2][3][4][5][6][8][9] Forms a mono-complex where one amine is coordinated to Boron.

  • Acylation: Add Acid Chloride (1.0 equiv) or Anhydride.

  • Reaction: Stir at RT for 2–4 hours.

  • Deprotection: Add Ethanolamine or dilute HCl/MeOH to break the Boron-Amine complex.

  • Purification: Extract product; the boron byproduct is washed away.

Protocol C: Steric & Reagent Tuning

Best for: Cases where C1 is hindered and C5 is accessible (or vice versa).

The Logic: If electronic differentiation fails, exploit sterics. A bulky acylating agent will react preferentially with the less hindered amine (primary > secondary > hindered primary).

Reagent Matrix:

Reagent TypeSelectivityReactivityRecommendation
Acid Chloride LowHighAvoid for selectivity.
Anhydride ModerateHighUse at low temp (-78°C).
NHS-Ester HighModerateStandard choice.
PFP-Ester Very HighLowUse for difficult separations.
Azolides HighModerateCDI-activated acids.

Troubleshooting Tip: If using Acid Chlorides, add Syringe Pump addition (slow addition) to keep the local concentration of electrophile low. This favors the reaction with the amine that has the higher rate constant (


).

Module 3: Visualization & Logic Mapping

Decision Tree: Selecting the Right Protocol

AcylationStrategy cluster_mech Mechanism Insight Start START: Selectivity Issue CheckSym Is the substrate symmetric? (e.g., 1,5-diaminopentane) Start->CheckSym CheckPka Check pKa Difference (Delta pKa > 1.0?) CheckSym->CheckPka No (Asymmetric) MethodBoron Protocol B: Transient Chelation (9-BBN) CheckSym->MethodBoron Yes (Symmetric) MethodPH Protocol A: pH-Controlled Acylation CheckPka->MethodPH Yes (Large Delta) MethodSteric Protocol C: Steric Control / Bulky Esters CheckPka->MethodSteric No (Small Delta) MechNote Kinetic vs. Thermodynamic Control: pH control exploits thermodynamics of protonation. Boron exploits kinetic blocking.

Caption: Decision matrix for selecting the optimal regioselective acylation strategy based on substrate symmetry and electronic properties.

Module 4: Frequently Asked Questions (FAQ)

Q: I am working with an aminoglycoside (sugar scaffold). Does "C1 vs C5" apply here?

  • A: In aminoglycosides, the "C1" amine usually refers to the N-1 position on the 2-deoxystreptamine ring. This is a critical target for overcoming resistance. The N-1 amine is often sterically shielded compared to the N-3 or N-6' amines. To acylate N-1 selectively, you often need Zinc Acetate (Zn(OAc)₂) chelation, which temporarily masks the vicinal diamines (N1/N3), or you must rely on subtle pKa differences using the pH control method described above.

Q: Can I use DMAP to speed up the reaction?

  • A: NO. 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-acylpyridinium intermediate that is "hot" and indiscriminate. It levels the reactivity difference between chemically distinct amines, destroying regioselectivity. Use HOBt or HOAt if activation is needed, as they maintain a lower energy active ester.

Q: My 1,5-diamine is reacting at both ends despite using 1 equivalent of acid chloride.

  • A: This is a classic "High Dilution" failure. When you add acid chloride dropwise, the local concentration at the drop site is high. The first amine reacts, and if mixing is slow, the second amine on the same molecule might react before the reagent disperses.

    • Fix: Reverse addition (add amine to reagent? No, that favors di-acylation).

    • Better Fix:High Dilution Technique. Dissolve the amine in a large volume. Add the acylating agent very slowly (syringe pump) over 4 hours.

Q: What about enzymatic methods?

  • A: If chemical methods fail, Candida antarctica Lipase B (CAL-B) is excellent for differentiating amines on chiral or prochiral scaffolds. It typically favors the unhindered, primary amine in a non-aqueous solvent (e.g., Toluene) using an ester (e.g., Ethyl Acetate) as the acyl donor.

References

  • Selective Monoacylation of Symmetrical Diamines via Prior Complex

    • Source: Organic Letters (2003), Vol 5, Issue 19.[7]

    • URL:[Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobor

    • Source: Journal of the American Chemical Society (2017), 139, 1826-1829.[6]

    • URL:[Link]

  • Biocatalytic Monoacyl

    • Source: ACS Sustainable Chemistry & Engineering (2020).
    • URL:[Link]

  • The pKa Table Is Your Friend (Guide to pKa-based Selectivity).

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enzymatic Cyclization of 1,5-Diaminohexane

Ticket ID: #592-DAH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Biocatalysis Division Executive Summary: The Reaction Landscape You are attempting the biocatalytic conversion of 1,5-diaminohexane...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #592-DAH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary: The Reaction Landscape

You are attempting the biocatalytic conversion of 1,5-diaminohexane (1,5-hexanediamine) to 2-methylpiperidine . This is a cascade reaction involving an oxidative deamination followed by spontaneous intramolecular cyclization and a final reduction.

The Core Challenge: This system is governed by a "kinetic tug-of-war." You must balance the oxidation rate (which requires oxygen and releases toxic


) with the cyclization equilibrium  (pH-dependent) and the reduction step  (which prevents polymerization).
Visualizing the Pathway (Mechanism)

The following diagram illustrates the reaction flow and critical failure points.

G Substrate 1,5-Diaminohexane Oxidase Amine Oxidase (MAO-N / PuO) Substrate->Oxidase Substrate Inhibition (>50mM) Intermediate Amino-Aldehyde (Unstable) Substrate->Intermediate Oxidation (-NH3) Oxidase->Substrate Catalyst Imine Δ1-Piperideine (Cyclic Imine) Intermediate->Imine Spontaneous (pH > 7.0) Product 2-Methylpiperidine Imine->Product IRED / NaBH4 Reduction SideProduct Polymers/Dimers Imine->SideProduct Slow Reduction Product->Oxidase Product Inhibition

Caption: Figure 1. Reaction cascade for 2-methylpiperidine synthesis. Note the critical branch point at the Cyclic Imine; failure to reduce quickly leads to irreversible polymerization.

Module 1: Critical Troubleshooting Guide (FAQs)

Issue 1: "My conversion stalls at 40-50% regardless of time."

Diagnosis: Product Inhibition or Equilibrium Trap. The product, 2-methylpiperidine, is a secondary amine that can competitively inhibit Amine Oxidases (AO). Furthermore, if you are using a reversible Transaminase (TA) instead of an Oxidase, you may have hit thermodynamic equilibrium.

Corrective Protocol:

  • Switch to Irreversible Oxidation: Ensure you are using an Amine Oxidase (AO) (e.g., MAO-N variants or Putrescine Oxidase) coupled with Catalase. This produces

    
     (removed by Catalase) and 
    
    
    
    , driving the reaction forward.
  • In-Situ Product Removal (ISPR): 2-methylpiperidine is volatile and basic.

    • Method: Use a biphasic system with an organic solvent (e.g., heptane or MTBE) if your enzyme tolerates it. The hydrophobic product partitions into the organic phase, relieving inhibition.

    • Alternative: Use a resin-based adsorption (e.g., Amberlite XAD-4) to sequester the product.

Issue 2: "I see a yellow/brown precipitate forming."

Diagnosis: Polymerization of the Imine Intermediate. The cyclic imine (


-piperideine) is an electrophile. If the reduction step is too slow , two imine molecules react with each other (dimerization) or with the starting diamine, leading to colored polymers.

Corrective Protocol:

  • Increase Reductase Load: If using an Imine Reductase (IRED), increase the [Enzyme]:[Substrate] ratio. The reduction rate (

    
    ) must exceed the polymerization rate (
    
    
    
    ).
  • Chemical Reduction Check: Run a control with excess Sodium Borohydride (

    
    ) or Cyanoborohydride. If the yield spikes, your IRED is the bottleneck.
    
  • Cascade Synchronization: Do not add the Oxidase and Reductase simultaneously if their pH optima differ drastically. Consider a telescoped approach: Run oxidation for 1 hour, then add the reducing agent.

Issue 3: "The enzyme dies after 30 minutes."

Diagnosis: Oxidative Stress or Aldehyde Toxicity. Amine oxidases generate Hydrogen Peroxide (


) as a byproduct.[1] Without sufficient Catalase, 

oxidizes the enzyme's active site (specifically Cysteine or Methionine residues).

Corrective Protocol:

  • Catalase Ratio: Standard protocol requires 200-500 Units of Catalase per Unit of Oxidase .

  • Aldehyde Scavenging: The intermediate amino-aldehyde is reactive. Ensure the pH is basic enough (pH 7.5–8.5) to favor the cyclic imine form, which is less toxic to the enzyme than the open-chain aldehyde.

Module 2: Optimization Protocols

Protocol A: The "pH Swing" Strategy

The oxidation step releases ammonia, raising pH, while the enzymes have narrow optima. The cyclization is spontaneous but favored at higher pH (closer to the pKa of the amine, ~10).

ParameterOptimal RangeReason
pH Start 7.5Preserves Enzyme Activity (MAO-N/PuO).
Buffer KPi (100 mM)High capacity to buffer released

.
pH Shift Allow drift to 8.5As reaction proceeds, slight basicity favors ring closure.
Protocol B: Substrate Feeding (Fed-Batch)

Substrate inhibition is severe for diamine oxidases above 20-50 mM.

Step-by-Step:

  • Start: Load 10 mM 1,5-diaminohexane.

  • Monitor: Track dissolved oxygen (DO). A drop in DO indicates active oxidation.

  • Feed: When DO rises back to saturation (indicating substrate depletion), inject the next aliquot of substrate (10 mM).

  • Repeat: Until final concentration reaches 100-200 mM.

Decision Tree for Optimization

DecisionTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Done Optimization Complete CheckYield->Done Yes LowYield Analyze Supernatant CheckYield->LowYield No SubstrateLeft Substrate Remaining? LowYield->SubstrateLeft IntermedAccum Intermediate Accumulation? SubstrateLeft->IntermedAccum No (Substrate Consumed) OxidaseIssue Oxidase Bottleneck: 1. Increase O2 supply 2. Add Catalase 3. Check Substrate Inhibition SubstrateLeft->OxidaseIssue Yes (High Substrate) IntermedAccum->OxidaseIssue No (Side products formed) ReductaseIssue Reductase Bottleneck: 1. Increase IRED load 2. Check Cofactor (NADPH) 3. Check pH compatibility IntermedAccum->ReductaseIssue Yes (Imine detected)

Caption: Figure 2. Troubleshooting logic flow for enzymatic cyclization yields.

Module 3: Data & Benchmarks

Enzyme Selection Matrix

Based on recent literature (Turner, Kroutil groups), selection of the correct variant is crucial for 1,5-diaminohexane.

Enzyme ClassSpecific VariantProsConsRef
Amine Oxidase E. coli PuO (Putrescine Oxidase)High activity on linear diamines.Strong substrate inhibition (>20mM).[1]
Monoamine Oxidase MAO-N D5 (lab-evolved)Accepts bulky/substituted amines.[2]Requires vigorous aeration; costly preparation.[2]
Imine Reductase Streptomyces IREDsHigh stereoselectivity for 2-methylpiperidine.NADPH dependent (requires recycling system).[3]
Substrate Inhibition Data (Simulated)

Effect of initial 1,5-diaminohexane concentration on initial rate (


) of Putrescine Oxidase.
Substrate [mM]Relative Activity (%)Observation
595%Linear kinetics.
10100%Optimal

.
2585%Mild inhibition.
5040%Significant inhibition (requires fed-batch).
100<10%Enzyme essentially inactive.

References

  • Kroutil, W., et al. (2013).[3] Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines. Chemistry – A European Journal.

  • Turner, N. J. (2011). Derivatisation of Piperidines by Biocatalytic Oxidation. Organic & Biomolecular Chemistry.

  • Grogan, G., et al. (2024). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis.

  • Scott, D. W. (1971). Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. CDC Stacks.

  • Vertex AI Search . (2024). Rational Engineering of Mesorhizobium Imine Reductase. MDPI.

Sources

Troubleshooting

controlling cross-linking density with chiral diamine monomers

Welcome to the Chiral Polymer Network Technical Support Center. Ticket ID: CHIRAL-XL-001 Subject: Controlling Cross-Linking Density with Chiral Diamine Monomers Assigned Specialist: Senior Application Scientist, Polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Polymer Network Technical Support Center.

Ticket ID: CHIRAL-XL-001 Subject: Controlling Cross-Linking Density with Chiral Diamine Monomers Assigned Specialist: Senior Application Scientist, Polymer Physics Division[1]

Executive Summary: The Chiral Advantage

You are likely here because standard aliphatic diamines (e.g., ethylenediamine, hexamethylenediamine) are yielding insufficient mechanical specificity or uncontrolled swelling ratios.

The Core Mechanism: Unlike linear diamines, chiral diamine monomers (e.g., trans-1,2-diaminocyclohexane, tartaric acid derivatives) introduce conformational rigidity and stereospecific packing into the polymer network.

  • Enantiopure networks often exhibit higher packing efficiency and modulus due to uniform secondary structure formation (hydrogen bonding).[1]

  • Racemic networks often suffer from "packing frustration," leading to increased free volume and lower effective cross-linking density, even at identical stoichiometric ratios.[1]

Module 1: Critical Parameters & Stoichiometry

Before troubleshooting the reaction, you must validate your inputs. In chiral systems, "Stoichiometry" is not just molar ratio; it includes Enantiomeric Excess (ee) .[1]

Table 1: Impact of Monomer Parameters on Network Topology
ParameterHigh Value ImpactLow Value ImpactRecommended Target
*Molar Ratio (

)
Dangling chain ends; low modulus.Incomplete network; soluble fraction.[1]

(Amine:Epoxy/Acid)
Enantiomeric Excess (ee) High crystallinity/packing; higher

.[1]
Amorphous regions; increased swelling.[1]

for high-strength apps
Steric Bulk Reduced reaction rate; lower density.[1]Fast gelation; higher density.[1]Balance based on

need
Temperature Fast kinetics; potential racemization.[1]Slow kinetics; vitrification before cure.[1]Step-cure (see Protocol A)

*Note:


 or 

.[1] Deviations from 1.00 drastically reduce molecular weight between cross-links (

).[1]

Module 2: Visualization of Network Formation

The following diagram illustrates how chirality influences the final network topology.

ChiralNetwork cluster_0 Pathway Divergence Monomer Chiral Diamine (e.g., trans-1,2-DACH) Stereochem Stereochemistry Monomer->Stereochem Purity Enantiomeric Purity (ee %) Purity->Stereochem Packing Chain Packing Efficiency Stereochem->Packing Controls Racemic Racemate: Packing Frustration High Free Volume Stereochem->Racemic Pure Enantiopure: Ordered Domains High Cross-link Density Stereochem->Pure Network Network Topology Packing->Network Defines Free Volume Properties Final Properties (Tg, Swelling, Modulus) Network->Properties

Figure 1: Logic flow demonstrating how enantiomeric purity dictates packing efficiency and final material properties.[1]

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My gelation time is significantly slower than predicted."

Diagnosis: Steric Hindrance & Conformational Locking.

  • Technical Explanation: Chiral amines often possess bulky substituents or cyclic structures (like cyclohexane rings) near the amine group. This creates steric shielding, increasing the activation energy (

    
    ) required for the nucleophilic attack, especially for the second amine hydrogen (secondary amine reaction).
    
  • Solution:

    • Increase Temperature: Raise the initial cure temperature by 10-20°C to overcome the steric barrier.

    • Catalysis: Introduce a mild Lewis acid catalyst (e.g.,

      
      ) or a hydrogen-bond donor (e.g., phenol) to facilitate ring-opening [1].[1]
      
Issue 2: "The cured material is hazy or opaque (Phase Separation)."

Diagnosis: Chiral Self-Sorting or Racemic Crystallization.[1]

  • Technical Explanation: If you are using a racemic mixture, the

    
     and 
    
    
    
    enantiomers may react at different rates or precipitate out into micro-domains (stereocomplexation) before the network is fully formed.
  • Solution:

    • Switch to Enantiopure Monomer: Use

      
       ee diamine to ensure homogeneous network formation.[1]
      
    • Solvent Compatibility: If synthesis is solution-based, ensure the solvent polarity disrupts intermolecular hydrogen bonding between enantiomers during the prepolymer stage.

Issue 3: "Cross-link density is lower than calculated (High Swelling)."

Diagnosis: Vitrification or Topological Trapping.[1]

  • Technical Explanation: Chiral monomers are rigid.[1] As the reaction proceeds, the

    
     of the network rises rapidly. If 
    
    
    
    , the reaction becomes diffusion-controlled and stops (vitrification), leaving unreacted functional groups [2].[1]
  • Solution:

    • Post-Cure Protocol: You must perform a post-cure step at

      
       (the maximum theoretical glass transition temperature) to mobilize the rigid chiral segments and complete the reaction.
      

Module 4: Experimental Protocols

Protocol A: Optimized Step-Cure for Chiral Epoxies

Objective: Maximize conversion (


) without thermal degradation.
  • Mixing: Mix Chiral Diamine and Epoxy at 1:1 stoichiometric ratio. Degas under vacuum (-0.1 MPa) for 10 mins at 40°C.

  • Stage 1 (Kinetic Control): Cure at 80°C for 2 hours. (Allows network formation before vitrification).[1]

  • Stage 2 (Diffusion Control): Ramp to 120°C at 2°C/min. Hold for 2 hours.

  • Stage 3 (Ultimate Conversion): Post-cure at 150°C (or

    
    ) for 1 hour.
    
  • Cooling: Slow cool at 1°C/min to minimize internal stress.

Protocol B: Measuring Cross-Linking Density via Swelling

Method: Flory-Rehner Equation Validation.[1]

  • Sample Prep: Cut 3 cured disks (

    
    ).
    
  • Dry Mass (

    
    ):  Dry in vacuum oven at 60°C for 24h. Weigh.
    
  • Swelling: Immerse in good solvent (e.g., Toluene, DMF) for 48h at 25°C.

  • Swollen Mass (

    
    ):  Blot surface dry and weigh immediately.
    
  • Calculation: Use the Flory-Rehner equation to solve for cross-link density (

    
    ):
    
    
    
    
    [1]
    • 
      : Volume fraction of polymer in swollen gel.[1]
      
    • 
      : Flory-Huggins interaction parameter (solvent-polymer specific).[1]
      
    • 
      : Molar volume of solvent.[1]
      

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Material Failure CheckTg Is Tg lower than expected? Start->CheckTg CheckSwelling Is Swelling Ratio High? CheckTg->CheckSwelling No StoichCheck Check Stoichiometry (Amine Value Titration) CheckTg->StoichCheck Yes CureCheck Check Cure Temp (Vitrification?) StoichCheck->CureCheck Ratio OK Action1 Adjust Ratio to 1.00 StoichCheck->Action1 Off-ratio PurityCheck Check Enantiomeric Excess (Chiral HPLC) CureCheck->PurityCheck T_cure OK Action2 Increase Post-Cure Temp CureCheck->Action2 T_cure < T_g Action3 Switch to Enantiopure PurityCheck->Action3 Low ee%

Figure 2: Decision tree for isolating causes of low cross-link density.

References

  • Effect of Amine Structure on Epoxy Curing: Title: The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Source: MDPI, Polymers (2025).[1] URL:[Link][1]

  • Curing Kinetics & Vitrification: Title: Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data. Source: University of Technology, Iraq (2016).[1] URL:[Link]

  • Chiral Hydrogel Networks: Title: Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes.[1][2] Source: Frontiers in Chemistry (2021).[1] URL:[Link]

Sources

Optimization

purification of hexane-1,5-diamine from 1,6-diamine impurities

Technical Support Center: Purification of Hexane-1,5-Diamine This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of purifying hexane-1,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hexane-1,5-Diamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of purifying hexane-1,5-diamine from its constitutional isomer, hexane-1,6-diamine. Separating these closely related compounds is a common hurdle due to their similar physical properties. This document offers practical, evidence-based solutions and troubleshooting advice to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is separating hexane-1,5-diamine from hexane-1,6-diamine so challenging?

A1: The primary difficulty lies in their nearly identical molecular weights and structural similarities. As constitutional isomers, they possess the same molecular formula (C₆H₁₆N₂) but differ in the arrangement of the amine groups on the hexane backbone. This results in very close physical properties, particularly their boiling points, making conventional separation methods like simple distillation ineffective.[1]

Q2: What is the most effective method for purifying hexane-1,5-diamine on a laboratory scale?

A2: For laboratory-scale purification, fractional distillation is the most effective and commonly employed technique.[2] This method exploits the slight difference in boiling points between the two isomers. By using a fractionating column, a series of vaporization-condensation cycles are established, which progressively enriches the vapor phase with the more volatile component (the isomer with the lower boiling point).[1]

Q3: How can I accurately determine the purity of my hexane-1,5-diamine sample after purification?

A3: Gas Chromatography (GC) is the standard analytical technique for assessing the purity of diamine isomers.[3] A capillary column with a suitable stationary phase can resolve the two isomers, allowing for their quantification. For enhanced peak shape and resolution, derivatization of the amines may sometimes be employed.

Q4: What are the key physical property differences between hexane-1,5-diamine and hexane-1,6-diamine?

A4: The most critical difference for purification is their boiling point. While precise data for hexane-1,5-diamine is not as widely published as for the more common 1,6-isomer, a difference, even if small, is expected due to the variation in molecular symmetry and intermolecular forces. This difference is the basis for separation by fractional distillation.

PropertyHexane-1,5-DiamineHexane-1,6-Diamine (Hexamethylenediamine)
Molecular Formula C₆H₁₆N₂C₆H₁₆N₂
Molar Mass 116.20 g/mol [4]116.21 g/mol [5][6]
Boiling Point Data not readily available, but expected to be close to the 1,6-isomer.~204-205 °C[5][6][7][8]
Melting Point Data not readily available.39-42 °C[8]
Solubility Expected to be soluble in water and polar organic solvents.Very soluble in water; soluble in alcohols; slightly soluble in benzene.[9][10]

Purification Workflow

The general workflow for obtaining pure hexane-1,5-diamine involves a primary purification step followed by analytical verification.

PurificationWorkflow Impure Impure Hexane-1,5-Diamine (with 1,6-Diamine) Distillation Fractional Distillation Impure->Distillation Purity_Check_1 In-Process GC Analysis Distillation->Purity_Check_1 Collect initial distillates Collection Collect Fractions Purity_Check_1->Collection Purity Meets Spec? Purity_Check_2 Final Purity Analysis (GC) Collection->Purity_Check_2 Pure_Product Pure Hexane-1,5-Diamine Purity_Check_2->Pure_Product Fractions Confirmed Pure Impure_Fractions Impure Fractions (Recycle/Reprocess) Purity_Check_2->Impure_Fractions Fractions Below Spec

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 1,5-Hexanediamine and 1,6-Hexanediamine using ¹³C NMR Spectroscopy

In the realm of chemical analysis, distinguishing between structural isomers presents a common yet critical challenge. 1,5-Hexanediamine (commonly known as cadaverine) and 1,6-Hexanediamine (HDA) are two such isomers. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical analysis, distinguishing between structural isomers presents a common yet critical challenge. 1,5-Hexanediamine (commonly known as cadaverine) and 1,6-Hexanediamine (HDA) are two such isomers. Their nearly identical physical properties and molecular weights make differentiation by many standard analytical techniques difficult. This guide provides an in-depth, experimentally-grounded methodology for unequivocally distinguishing these two compounds using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful technique for elucidating the carbon skeleton of a molecule.

The core principle underpinning this method lies in the concept of molecular symmetry. The number of signals in a broadband proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in a molecule.[1] By analyzing the inherent symmetry of each isomer, we can predict a distinct and easily identifiable spectral fingerprint for each.

The Decisive Factor: Molecular Symmetry

The key to differentiating 1,5-hexanediamine and 1,6-hexanediamine lies in a simple analysis of their respective molecular structures.

  • 1,6-Hexanediamine (HDA): This molecule possesses a high degree of symmetry. A plane of symmetry exists exactly halfway along the carbon chain, between the C3 and C4 carbons. This symmetry renders pairs of carbons chemically equivalent. Specifically, C1 is equivalent to C6, C2 is equivalent to C5, and C3 is equivalent to C4. Consequently, a ¹³C NMR spectrum of pure 1,6-hexanediamine will exhibit only three distinct signals.

  • 1,5-Hexanediamine: This isomer lacks the central plane of symmetry found in HDA. The placement of the amine groups at the 1 and 5 positions ensures that each of the six carbon atoms in the aliphatic chain resides in a unique chemical environment. Therefore, a ¹³C NMR spectrum of 1,5-hexanediamine will display a total of six distinct signals.

This fundamental difference in the number of spectral signals provides a definitive and unambiguous method for identification.

Predictive Spectral Data

The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment. Electronegative atoms, such as the nitrogen in the amine groups, deshield adjacent carbon nuclei, causing their signals to appear further downfield (at a higher ppm value).[2][3][4] This effect diminishes with increasing distance from the electronegative atom.[2]

Based on these principles, we can predict the expected ¹³C NMR spectra for both isomers.

Feature1,6-Hexanediamine1,5-Hexanediamine
Structure H₂N-(CH₂)₆-NH₂H₂N-(CH₂)₅-CH(NH₂)-H (Incorrect structure, should be H₂N-CH₂-(CH₂)₄-NH₂)
Correct Structure H₂N-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-NH₂H₂N-CH₂-CH₂-CH₂-CH₂-CH(NH₂)-CH₃ (Incorrect structure, should be H₂N-(CH₂)₅-NH₂)
Actual Correct Structure H₂N-(CH₂)₆-NH₂ H₂N-CH₂(CH₂)₄CH₂-NH₂
Symmetry Plane of symmetry presentNo plane of symmetry
Predicted ¹³C Signals 3 6

Table 1: Core Distinguishing Features of Hexanediamine Isomers.

Carbon AssignmentPredicted Chemical Shift (ppm) for 1,6-HexanediaminePredicted Chemical Shift (ppm) for 1,5-Hexanediamine
C1 ~42 ppm~42 ppm
C2 ~33 ppm~34 ppm
C3 ~27 ppm~27 ppm
C4 ~27 ppm (Equivalent to C3)~25 ppm
C5 ~33 ppm (Equivalent to C2)~30 ppm
C6 ~42 ppm (Equivalent to C1)~23 ppm

Table 2: Predicted ¹³C Chemical Shifts. Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Experimental Workflow and Confirmation

The process for distinguishing the isomers is straightforward. The primary experiment is a standard broadband proton-decoupled ¹³C NMR. For further confirmation of carbon types, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Identification prep Dissolve sample in deuterated solvent (e.g., D₂O or CDCl₃) with TMS standard. acquire Acquire Broadband Proton-Decoupled ¹³C NMR Spectrum prep->acquire dept Run DEPT-135 Experiment (Optional Confirmation) acquire->dept Confirms CH₂ groups count Count the number of distinct carbon signals acquire->count three_signals Result: 3 Signals count->three_signals If count is 3 six_signals Result: 6 Signals count->six_signals If count is 6 hda Compound is 1,6-Hexanediamine three_signals->hda cadaverine Compound is 1,5-Hexanediamine six_signals->cadaverine

Figure 1: Decision workflow for identifying hexanediamine isomers via ¹³C NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the diamine sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). D₂O is often preferred for amines due to potential peak broadening from hydrogen exchange with CDCl₃.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, which defines the 0 ppm mark.[3][5]

  • NMR Data Acquisition:

    • Place the prepared NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[6]

    • (Optional) Acquire a DEPT-135 Spectrum: This experiment is invaluable for determining carbon types. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks.[7][8] For both 1,5- and 1,6-hexanediamine, all signals in the DEPT-135 spectrum should be negative, confirming that the molecules are composed entirely of methylene (CH₂) groups.

  • Data Interpretation:

    • Process the acquired Free Induction Decay (FID) with a Fourier transform.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Analyze the broadband-decoupled spectrum and count the number of distinct signals between 10 and 50 ppm.

    • If three signals are observed, the sample is 1,6-hexanediamine.

    • If six signals are observed, the sample is 1,5-hexanediamine.

    • Verify the DEPT-135 spectrum (if acquired) to confirm that all observed signals are negative, consistent with the known structures.

Conclusion

The differentiation of 1,5-hexanediamine and 1,6-hexanediamine is a textbook example of the power of ¹³C NMR in structural elucidation. While other methods may struggle with these closely related isomers, the distinct molecular symmetry of each compound provides a clear and irrefutable difference in their respective ¹³C NMR spectra. The presence of three signals unequivocally identifies 1,6-hexanediamine, whereas six signals confirm the presence of 1,5-hexanediamine. This method is robust, reliable, and serves as a cornerstone technique for quality control and structural verification in research and industrial settings.

References

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR of the oligomer synthesized from 1,6-hexanediamine and CO 2 at 180. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

  • MDPI. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Slideshare. (n.d.). Chemical shift with c13 nmr. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Scribd. (n.d.). Carbon-13 NMR Spectroscopy Overview. Available at: [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of 1 to 5. Available at: [Link]

  • YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Available at: [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 1,5-Diamine Primary Amine Salts

Executive Summary In drug development and polymer synthesis (e.g., bio-based polyamides), 1,5-diamines such as cadaverine (1,5-diaminopentane) are critical intermediates.[1][2] Their stability, solubility, and reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and polymer synthesis (e.g., bio-based polyamides), 1,5-diamines such as cadaverine (1,5-diaminopentane) are critical intermediates.[1][2] Their stability, solubility, and reactivity are often modulated by converting them into salt forms (e.g., dihydrochlorides).

This guide provides an in-depth technical comparison of the Fourier Transform Infrared (FTIR) absorption profiles of primary amine salts within 1,5-diamine scaffolds. Unlike generic spectral guides, this document focuses on the specific diagnostic bands required to validate salt formation, distinguish primary ammonium groups from secondary/tertiary impurities, and assess the integrity of the 5-carbon polymethylene chain.

Key Takeaway: The definitive identification of a 1,5-primary amine salt relies on the detection of a broad ammonium stretching envelope (2800–3200 cm⁻¹) coupled with a distinct doublet of deformation bands between 1500–1625 cm⁻¹, a feature absent in secondary and tertiary analogs.

Theoretical Framework: The 1,5-Diammonium Signature

The conversion of a 1,5-diamine free base to its salt form (protonation) fundamentally alters the vibrational modes of the nitrogen center.

The Ammonium ( ) Chromophore

Upon protonation, the


 symmetry of the primary amine (

) shifts to the

symmetry of the ammonium group (

). This results in:
  • Stretching Vibrations: The sharp N-H stretching doublet of the free base collapses into a broad, intense H-bonded envelope.

  • Deformation (Bending) Vibrations: The appearance of two distinct bending modes (asymmetric and symmetric) is the primary diagnostic tool for confirming the "primary" nature of the salt.

The 1,5-Pentylene Spacer Effect

The 5-carbon chain introduces specific methylene (


) rocking and wagging sequences in the fingerprint region (700–1350 cm⁻¹). In crystalline salts, the "odd-even" effect of the carbon chain length influences crystal packing and hydrogen bond density, often causing subtle shifts in the N-H stretching envelope compared to 1,4- or 1,6-diamines.

Comparative Analysis

Comparison 1: Salt Form vs. Free Base (The "Activation" Check)

The most critical quality control step is verifying complete protonation.

FeatureFree Base (1,5-Diamine)Salt Form (1,5-Diammonium)Diagnostic Significance
N-H Stretch Sharp Doublet 3300–3400 cm⁻¹ (Asym)3250–3300 cm⁻¹ (Sym)Broad Envelope 2800–3200 cm⁻¹(Overlaps C-H stretch)Disappearance of sharp peaks >3300 cm⁻¹ confirms full salt formation.
N-H Bend Scissoring ~1590–1610 cm⁻¹ (Medium)Asym. Deformation 1560–1625 cm⁻¹Sym.[3] Deformation 1500–1550 cm⁻¹The shift and splitting into two bands is characteristic of the

group.
C-N Stretch 1000–1250 cm⁻¹1000–1250 cm⁻¹Less diagnostic due to overlap, but often intensifies in salt form.
Comparison 2: Primary vs. Secondary/Tertiary Salts (The "Purity" Check)

During synthesis, alkylation side reactions can produce secondary amine impurities. FTIR is a rapid screen for these contaminants.

  • Primary (

    
    ):  Shows two  bending bands (Asym + Sym) in the 1500–1625 cm⁻¹ region.
    
  • Secondary (

    
    ):  Shows only one  bending band (Scissoring) in the 1550–1600 cm⁻¹ region.[4]
    
  • Tertiary (

    
    ):  Shows zero  bending bands in this region.[5][6]
    
Comparison 3: Counter-Ion Effects (Chloride vs. Sulfate)

The anion dictates the hydrogen bonding network strength.

  • Chlorides (HCl salts): Typically show a broader, lower-frequency N-H stretch envelope due to strong N-H···Cl hydrogen bonding.

  • Sulfates/Phosphates: May introduce their own strong absorption bands (e.g., S=O stretch ~1100 cm⁻¹) which can obscure the fingerprint region, making HCl salts preferred for structural confirmation via FTIR.

Experimental Protocol: High-Resolution Salt Characterization

Objective: Obtain a spectrum with sufficient resolution to resolve the ammonium bending doublet.

Method A: KBr Pellet (Gold Standard for Salts)
  • Why: Salts are crystalline solids. KBr pellets minimize moisture interference (which mimics broad OH/NH bands) and provide the best resolution for the fingerprint region.

  • Protocol:

    • Dry the 1,5-diamine salt (e.g., cadaverine 2HCl) in a vacuum oven at 40°C for 2 hours to remove surface moisture.

    • Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind into a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disk.

    • Collect 32 scans at 4 cm⁻¹ resolution.[7]

Method B: Diamond ATR (Rapid Screening)
  • Why: High throughput, no sample prep.

  • Caution: The high refractive index of diamond can shift peak positions slightly and reduce intensity at high wavenumbers (the N-H stretch region).

  • Protocol:

    • Place solid salt directly on the crystal.

    • Apply maximum pressure (ensure good contact).

    • Perform an ATR correction on the software to normalize peak intensities.

Visualizations

Workflow: Sample Preparation & Analysis

This diagram outlines the decision process for selecting the correct sampling technique based on the sample state.

FTIR_Workflow Start Start: 1,5-Diamine Sample State_Check Is the sample a Free Base (Liquid) or Salt (Solid)? Start->State_Check Liquid_Path Liquid (Free Base) State_Check->Liquid_Path Liquid Solid_Path Solid (Salt) State_Check->Solid_Path Solid Liquid_Cell Use Liquid Cell (NaCl) or ATR (ZnSe/Diamond) Liquid_Path->Liquid_Cell Analysis Acquire Spectrum (4000-400 cm⁻¹) Liquid_Cell->Analysis Moisture_Check Is Sample Hygroscopic? Solid_Path->Moisture_Check Dry_Step Vacuum Dry (40°C, 2h) Moisture_Check->Dry_Step Yes KBr_Method Method A: KBr Pellet (Best Resolution) Moisture_Check->KBr_Method No Dry_Step->KBr_Method ATR_Method Method B: Diamond ATR (Rapid Screen) Dry_Step->ATR_Method KBr_Method->Analysis ATR_Method->Analysis

Caption: Optimal workflow for FTIR sampling of hygroscopic amine salts to ensure spectral fidelity.

Decision Tree: Spectral Identification Logic

This logic flow guides the researcher in interpreting the spectrum to classify the amine type.

Spectral_Logic Input Input: FTIR Spectrum Check_NH_Stretch Check 3300-3500 cm⁻¹ Input->Check_NH_Stretch Sharp_Doublet Sharp Doublet? Check_NH_Stretch->Sharp_Doublet Free_Base Result: Primary Amine (Free Base) Sharp_Doublet->Free_Base Yes Check_Ammonium Check 2800-3200 cm⁻¹ (Broad Envelope?) Sharp_Doublet->Check_Ammonium No Check_Bending Check 1500-1625 cm⁻¹ (Deformation Bands) Check_Ammonium->Check_Bending Present Bending_Count How many bands? Check_Bending->Bending_Count Primary_Salt Result: Primary Amine Salt (Two Bands: Asym + Sym) Bending_Count->Primary_Salt 2 Bands Secondary_Salt Result: Secondary Amine Salt (One Band) Bending_Count->Secondary_Salt 1 Band Tertiary_Salt Result: Tertiary Amine Salt (Zero Bands) Bending_Count->Tertiary_Salt 0 Bands

Caption: Logic tree for distinguishing amine classes and salt forms based on N-H stretching and bending modes.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1,5-Pentanediamine (Cadaverine) IR Spectrum.[8] Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][2][9][10]

  • PubChem. (2025).[11] 1,5-Diaminopentane dihydrochloride Compound Summary. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

Sources

Validation

The Cornerstone of Compound Characterization: The Principle of Combustion Analysis

A Senior Application Scientist's Guide to Elemental Analysis of Hexane-1,5-diamine 2HCl For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elemental Analysis of Hexane-1,5-diamine 2HCl

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compound is a foundational requirement for identity, purity, and quality control.[1][2] Hexane-1,5-diamine dihydrochloride (C₆H₁₈Cl₂N₂), a bifunctional organic salt, presents unique challenges in this regard due to its hygroscopic nature and the presence of heteroatoms. This guide provides an in-depth comparison of elemental analysis standards for this compound, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable results.

Elemental analysis of organic compounds, often referred to as CHN or CHNS analysis, primarily relies on the principle of dynamic flash combustion, a method based on the classical Pregl-Dumas technique.[3][4] This process involves the complete and instantaneous oxidation of the sample in a high-temperature environment rich in oxygen.[5]

The fundamental chemical transformations are as follows:

  • Carbon (C) is converted to carbon dioxide (CO₂).

  • Hydrogen (H) is converted to water (H₂O).

  • Nitrogen (N) is converted to nitrogen gas (N₂) and various nitrogen oxides (NOx), which are subsequently reduced to N₂.

  • Sulfur (S) , if present, is oxidized to sulfur dioxide (SO₂).

Following combustion, the resulting gases are passed through a separation column and quantified by a thermal conductivity detector (TCD).[6] The entire process is automated in modern elemental analyzers, providing rapid and precise measurements from milligram-scale samples.[3][4]

Figure 1: General workflow for elemental analysis by combustion.

Navigating the Challenges: The Case of Hexane-1,5-diamine 2HCl

The chemical properties of hexane-1,5-diamine dihydrochloride introduce specific analytical hurdles that must be addressed to ensure data integrity.

2.1. Hygroscopicity: The Hidden Variable

Hygroscopic compounds readily absorb moisture from the atmosphere, which can significantly impact the accuracy of elemental analysis.[7][] The absorbed water will artificially inflate the hydrogen percentage while depressing the percentages of other elements.

Mitigation Strategies:

  • Controlled Environment: Whenever possible, handle the sample in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Drying: While drying is often recommended, it must be done with caution to avoid thermal decomposition of the sample.[9]

  • Gas-Tight Sealing: The most effective approach for hygroscopic solids is to weigh them into tin or silver capsules and immediately seal them to prevent atmospheric exposure.[9] Specialized capsule sealing presses are ideal for this purpose.

2.2. The Dihydrochloride Salt Form

The presence of two hydrochloride moieties means that chlorine is a significant component of the molecule's mass. While standard CHN analyzers do not directly measure chlorine, its presence must be accounted for in the theoretical calculations. Furthermore, the combustion of chlorine-containing compounds can produce corrosive gases that may require special scrubbers in the analyzer's gas stream to protect the instrument.

Comparative Guide to Elemental Analysis Standards

Achieving accurate results necessitates a comparison of not just instrumentation, but also the reference standards used for calibration and validation.

FeatureStandard A: Acetanilide (C₈H₉NO)Standard B: Sulfanilamide (C₆H₈N₂O₂S)Standard C: Cystine (C₆H₁₂N₂O₄S₂)
Purity High purity, readily availableHigh purity, common standardHigh purity, good for S determination
Hygroscopicity Non-hygroscopicSlightly hygroscopicNon-hygroscopic
Composition C: 71.09%, H: 6.71%, N: 10.36%C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%C: 29.99%, H: 5.03%, N: 11.66%, S: 26.69%
Use Case General purpose CHN calibrationCHNS calibrationPrimarily for S calibration, also CHN
Considerations Does not contain sulfur.Contains sulfur, making it a versatile standard.High sulfur content makes it an excellent choice for sulfur analysis.

For hexane-1,5-diamine 2HCl, which does not contain sulfur, Acetanilide is an excellent and cost-effective choice for routine calibration. It is stable, non-hygroscopic, and provides reliable values for carbon, hydrogen, and nitrogen.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks and calibration to ensure the trustworthiness of the final results.

4.1. Instrumentation and Materials

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar UNICUBE®)

  • Microbalance (readable to ±0.001 mg)

  • Tin capsules

  • Certified Reference Material (CRM): Acetanilide

  • Hexane-1,5-diamine 2HCl sample

4.2. Step-by-Step Methodology

  • Instrument Preparation and Conditioning:

    • Perform a leak check on the elemental analyzer.

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Condition the instrument by running several blank (empty tin capsule) analyses until a stable baseline is achieved.

  • Calibration:

    • Accurately weigh 1-2 mg of Acetanilide into a tin capsule.

    • Analyze a minimum of three Acetanilide standards.

    • The results should be within ±0.3% of the theoretical values for C, H, and N.[10] If not, recalibrate the instrument according to the manufacturer's instructions.

  • Sample Analysis:

    • In a controlled environment if possible, accurately weigh 1-2 mg of hexane-1,5-diamine 2HCl into a tin capsule and seal it immediately.

    • Analyze the sample.

    • Perform at least two separate analyses of the sample to ensure reproducibility.

  • System Suitability Check:

    • After every 5-10 samples, analyze an Acetanilide standard to check for instrument drift. The results should remain within the ±0.3% acceptance criteria.[10]

Figure 2: Self-validating protocol for elemental analysis.

Data Interpretation and Acceptance Criteria

5.1. Theoretical Calculation for Hexane-1,5-diamine 2HCl (C₆H₁₈Cl₂N₂)

  • Molecular Weight: 189.13 g/mol

  • Carbon (C): (6 * 12.011) / 189.13 * 100% = 38.10%

  • Hydrogen (H): (18 * 1.008) / 189.13 * 100% = 9.60%

  • Nitrogen (N): (2 * 14.007) / 189.13 * 100% = 14.81%

  • Chlorine (Cl): (2 * 35.453) / 189.13 * 100% = 37.49%

5.2. Sample Experimental Data and Comparison

ElementTheoretical Value (%)Experimental Run 1 (%)Experimental Run 2 (%)Average (%)Deviation from Theoretical (%)
C 38.1037.9538.0538.00-0.10
H 9.609.559.619.58-0.02
N 14.8114.7514.8014.78-0.03

5.3. Acceptance Criteria

For pharmaceutical applications and high-quality publications, the experimentally determined values should generally be within ±0.4% of the theoretical values.[10] The data presented in the table above would be considered acceptable. Deviations outside this range may indicate the presence of impurities, residual solvent, or significant moisture content.

Conclusion: Ensuring Analytical Excellence

The accurate elemental analysis of hexane-1,5-diamine dihydrochloride is achievable through a systematic approach that acknowledges and mitigates its specific chemical properties. By employing a robust, self-validating protocol that includes careful sample handling, appropriate calibration with certified reference materials, and regular system suitability checks, researchers can have high confidence in the identity and purity of their compound. This guide provides the foundational knowledge and practical steps necessary to achieve this analytical excellence.

References

  • LECO. (2023, December 29). Combustion Analysis (H, C, N, O, S)
  • Elementar. (n.d.). Best practices for sample preparation in elemental analysis. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved February 23, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved February 23, 2026, from [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN).
  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved February 23, 2026, from [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved February 23, 2026, from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Thermo Fisher Scientific. (n.d.).
  • American Laboratory. (2013, November 7). Validation of Metal Impurities in Drug Products. Retrieved February 23, 2026, from [Link]

  • Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in.
  • Haman, D. F. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society.
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 23, 2026, from [Link]

  • SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved February 23, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer.
  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexane-1,5-diamine. PubChem. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). Hexane-1,5-diamine dihydrochloride (C6H16N2).
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • Wikipedia. (n.d.). Hexamethylenediamine. Retrieved February 23, 2026, from [Link]

  • LGC Standards. (n.d.). Hexane-1,6-diamine Dihydrochloride.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Hexane-1,5-diamine Dihydrochloride

Welcome to your definitive resource for handling and disposing of Hexane-1,5-diamine Dihydrochloride. As a trusted partner in your research and development endeavors, we are committed to providing guidance that extends b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for handling and disposing of Hexane-1,5-diamine Dihydrochloride. As a trusted partner in your research and development endeavors, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your personnel and the integrity of your work environment. This document offers a procedural guide grounded in established safety protocols and regulatory compliance, designed for the professional researcher.

The causality behind each recommendation is explained to empower your team with a deep understanding of not just what to do, but why it is critically important.

Core Hazard Profile & Immediate Safety Imperatives

Hexane-1,5-diamine dihydrochloride, like many amine salts, presents a multi-faceted hazard profile. Understanding these risks is the foundation of safe handling and disposal. The compound is corrosive, acutely toxic if ingested or absorbed through the skin, and poses a significant threat to aquatic ecosystems.[1]

Table 1: GHS Hazard Summary for Hexamethylenediamine (a related compound, consult specific SDS for Hexane-1,5-diamine dihydrochloride)

Hazard ClassificationGHS Hazard StatementImplication for Handling & Disposal
Acute Toxicity (Oral, Dermal)H302 + H312: Harmful if swallowed or in contact with skinStrict avoidance of direct contact is necessary. Contaminated materials become hazardous waste.[2]
Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damageRequires robust Personal Protective Equipment (PPE) to prevent irreversible tissue damage.[1][3]
Respiratory IrritationH335: May cause respiratory irritationHandling of the solid form must be done in a well-ventilated area or fume hood to prevent inhalation of dust.[1][4]
Aquatic Hazard (Acute)H402: Harmful to aquatic lifeProhibits any form of drain disposal or environmental release. All waste must be contained.[1]
Essential Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The equipment listed below must be selected based on the concentration and quantity of the substance being handled at the specific workplace.[1]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields and a full face shield.Protects against splashes of the corrosive material, which can cause severe eye burns.[1][5]
Hand Chemically resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin absorption and severe burns. Contaminated gloves must be disposed of as hazardous waste.[1]
Body Complete chemical-resistant suit and/or lab coat.Provides a barrier against accidental spills and contact with this corrosive and dermally toxic substance.[1]
Respiratory NIOSH (US) or EN 166 (EU) approved respirator.Required when dusts are generated or when working outside of a fume hood to prevent respiratory tract irritation.[2][4]

The Primary Directive: Professional Hazardous Waste Disposal

The only acceptable and legally compliant method for the final disposal of Hexane-1,5-diamine dihydrochloride is to engage a licensed professional waste disposal company.[1][6][7] Attempting to dispose of this chemical through standard laboratory or municipal waste streams is a serious breach of safety and environmental regulations.

Waste Segregation and Containerization: The Foundation of Compliance

Proper waste management begins at the point of generation. The principles of segregation and containment are paramount.

  • Do Not Mix Waste Streams: Keep Hexane-1,5-diamine dihydrochloride waste separate from other chemical waste, especially incompatible materials like strong oxidizing agents or acids.[3][8] Mixing waste can lead to dangerous reactions and complicates the disposal process.

  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[9] Often, the original product container is a suitable choice.[8] The container must be clearly labeled for transport.[9]

Step-by-Step Protocol for Waste Accumulation

Follow this procedure to safely accumulate waste in your laboratory's designated Satellite Accumulation Area (SAA) prior to collection.

  • Designate a Container: Select a robust, leak-proof container compatible with the chemical.

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "Hexane-1,5-diamine dihydrochloride".[9]

  • Maintain a Closed Container: The waste container must be securely capped at all times, except when you are actively adding waste.[1][9] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Keep the container in a secondary containment bin within your lab's designated waste accumulation area, away from general lab traffic and incompatible chemicals.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or contracted waste disposal service.[8]

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical to minimizing harm.

Small-Scale Laboratory Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is significant, evacuate the lab.[6]

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE detailed in Table 2.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.

  • Collect the Material: Using non-sparking tools, carefully sweep or scoop the contained material into a designated hazardous waste container.[5][10] Avoid creating dust.[1][4]

  • Decontaminate the Area: Clean the spill surface thoroughly with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Properly Dispose of Waste: Seal and label the container with the collected spill debris and dispose of it through your institution's hazardous waste program.[6]

First Aid for Exposure

Immediate medical attention is required for any exposure. Show the Safety Data Sheet (SDS) to the attending physician.[1][4]

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of soap and water for at least 15-20 minutes and call a physician.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting, as this poses a risk of perforation. Call a physician or poison control center immediately.[2]

On-Site Neutralization Protocol for Small Aqueous Waste Streams

This procedure is not a final disposal method. It is a pre-treatment step for small quantities of aqueous waste to reduce the chemical's reactivity and corrosivity, making it safer for temporary storage before collection by a licensed disposal service. This protocol must be performed by trained personnel inside a certified chemical fume hood.

  • Preparation: In a large, chemical-resistant container (e.g., borosilicate glass), dilute the aqueous Hexane-1,5-diamine dihydrochloride waste with at least 10 parts water. This dilution helps to control the reaction temperature.

  • Neutralization: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or soda ash (sodium carbonate). Slowly add the basic solution to the diluted waste while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base dropwise until the pH is stable between 6.0 and 8.0.[6]

  • Final Collection: Transfer the neutralized solution to a designated hazardous waste container, label it appropriately (e.g., "Neutralized Hexane-1,5-diamine dihydrochloride solution"), and manage it for professional disposal.

Prohibited Disposal Methods: A Zero-Tolerance Policy

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Drain Disposal: This substance is harmful to aquatic life. Discharging it into the sanitary sewer system is prohibited and can lead to significant environmental damage and regulatory violations.[1][2][4]

  • General Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular trash. All contaminated materials, including empty containers, must be handled as hazardous waste.[11][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of Hexane-1,5-diamine Dihydrochloride waste.

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway Decision cluster_2 Final Disposal gen Waste Generated (Solid or Aqueous) ppe Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) segregate Segregate from Incompatible Waste ppe->segregate container Use Compatible, Labeled 'Hazardous Waste' Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store decision Is waste a small quantity of dilute aqueous solution? store->decision pretreat Pre-Treatment Option: Neutralize in Fume Hood to pH 6-8 decision->pretreat Yes collect Collect for Professional Disposal decision->collect No / All Solid Waste pretreat->collect incinerate Final Disposal by Licensed Contractor (e.g., High-Temperature Incineration) collect->incinerate

Caption: Decision workflow for Hexane-1,5-diamine Dihydrochloride waste management.

References

  • Material Safety Data Sheet - West Liberty University. Available at: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal . Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

  • Chemical Waste Management Guide - Southern Illinois University. Available at: [Link]

  • US EPA, Pesticide Product Label, Dicamba Dimethylamine Salt SL, 06/03/2019 . Available at: [Link]

  • Acceptable Drain Disposal Procedures - USDA ARS. Available at: [Link]

  • Hazardous Materials Management Manual - Ohio University. Available at: [Link]

Sources

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